Carbamazepine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Record name | carbamazepine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbamazepine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85756-57-6 (di-hydrate) | |
| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022731 | |
| Record name | Carbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
399.6±45.0 | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L | |
| Record name | SID855967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from absolute ethanol and benzene, White to off-white powder | |
CAS No. |
298-46-4 | |
| Record name | Carbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carbamazepine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbamazepine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM23913M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-192, 190.2 °C | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Trajectory of Carbamazepine Research
Origin of Anticonvulsant Research
Carbamazepine was first synthesized in 1953 by Swiss chemist Walter Schindler at J.R. Geigy AG (now part of Novartis) in Basel, Switzerland. bionity.comwikipedia.org Initially, the compound, known then as G32883, was investigated for potential uses in treating depression and psychosis due to its structural similarities to tricyclic antidepressants. ilae.org However, animal screening studies revealed effects on neuralgic pain. ilae.org
The anticonvulsant properties of this compound were observed in animal experiments in the early 1960s. d-nb.infoirispublishers.com This led to subsequent human clinical studies that further demonstrated its efficacy in controlling seizures. d-nb.infoirispublishers.com As a result of these findings, this compound was approved as an antiepileptic drug in Great Britain and Switzerland in 1963. d-nb.infoirispublishers.com Its approval in the United States followed in 1968, initially for trigeminal neuralgia, and later in 1974 for partial seizures. wikipedia.orgmedscape.commdpi.com
The discovery of this compound's anticonvulsant activity marked a significant step in epilepsy treatment. Prior to this, treatments included bromides, introduced in 1850, and phenobarbital (B1680315), found to have antiseizure activity in 1910. medscape.com Phenytoin (B1677684) was identified as effective in 1940. medscape.com this compound emerged from research conducted increasingly by pharmaceutical companies after World War II. ilae.org
The precise mechanism of action for this compound is considered to involve the blockade of voltage-gated sodium channels in the excitatory nervous system, which helps to suppress the formation of action potentials and reduce high-frequency neuronal firing. ilae.orgd-nb.infoirispublishers.com Research in the early 1980s further elucidated this sodium channel blocking effect. ilae.org
Evolution of Therapeutic Applications in Research
Beyond its initial identification and research into anticonvulsant properties, the therapeutic applications of this compound in research have expanded over time. While initially developed and researched for trigeminal neuralgia and epilepsy, studies have explored its potential in other neurological and psychiatric conditions. wikipedia.orgd-nb.infoirispublishers.com
Research throughout the 1970s investigated this compound for the treatment of bipolar disorder. bionity.comwikipedia.org Early clinical research in Japan in 1971 explored its use in controlling mania in patients who did not respond to antipsychotics. bionity.com Systematic studies on its use in bipolar disorder began in the 1970s, with more widespread use in the 1980s. nih.gov Research has suggested some efficacy in bipolar depression and evidence of prophylactic efficacy in certain subtypes of bipolar illness. nih.gov
Studies have also explored this compound's potential in treating neuropathic pain beyond trigeminal neuralgia. d-nb.infoirispublishers.comebi.ac.uk Research has investigated its use in conditions such as diabetic neuropathy. d-nb.infoirispublishers.com
Furthermore, research has delved into the potential of this compound in other areas, including its use as an adjunctive treatment in schizophrenia and for off-label uses such as alcohol withdrawal syndrome and restless leg syndrome. wikipedia.orgebi.ac.ukdrugbank.comepilepsy.com Research continues to explore the complex mechanisms of action and potential new applications or combinations with other agents. nih.govtjn.org.trmdpi.com For instance, studies have investigated the potentiation of this compound's anticonvulsant effects by P2X7 receptor antagonists in animal models. mdpi.com
Research findings on the efficacy of this compound in different conditions have been documented through various studies.
| Condition | Research Findings | Citation |
| Epilepsy | Effective in treating partial, tonic-clonic, and mixed seizures. d-nb.infoirispublishers.com Works as well as phenytoin and valproate for focal and generalized seizures. wikipedia.org Controls seizures in about 7 out of 10 people in some studies. epilepsy.com | wikipedia.orgd-nb.infoirispublishers.comepilepsy.com |
| Trigeminal Neuralgia | Initially developed and marketed for this condition. bionity.comwikipedia.orgilae.orgd-nb.infoirispublishers.com Considered a first-line treatment. nih.gov Studies support its efficacy. who.int | bionity.comwikipedia.orgilae.orgd-nb.infoirispublishers.comnih.govwho.int |
| Bipolar Disorder | Studied since the 1970s. bionity.comwikipedia.orgnih.gov Used as a second-line agent. wikipedia.org May be useful in acute mania and long-term prophylaxis, particularly in certain subtypes. nih.govdrugbank.com | bionity.comwikipedia.orgnih.govdrugbank.com |
| Neuropathic Pain | Used for certain pain conditions like diabetic neuropathy. d-nb.infoirispublishers.com | d-nb.infoirispublishers.com |
| Schizophrenia | Used as an adjunctive treatment in research. wikipedia.org | wikipedia.org |
Research into this compound continues, exploring its mechanisms, potential interactions, and efficacy in various contexts, highlighting its enduring importance in the field of neurological and psychiatric research. nih.govtjn.org.trmdpi.com
Molecular and Cellular Mechanisms of Action
Voltage-Gated Ion Channel Modulation
The principal mechanism underlying carbamazepine's action involves its interaction with voltage-gated ion channels. By influencing the function of these channels, this compound alters neuronal excitability, thereby impacting the generation and spread of action potentials. patsnap.comepilepsysociety.org.uk
Sodium Channel Inhibition
A cornerstone of this compound's molecular mechanism is the inhibition of voltage-gated sodium channels (NaV). These channels are fundamental to the initiation and propagation of action potentials in neurons. patsnap.comepilepsysociety.org.uk By modulating these channels, this compound effectively reduces neuronal excitability. patsnap.com
This compound demonstrates a notable affinity for voltage-gated sodium channels in their inactivated state. patsnap.comnih.govpharmacyfreak.com During the cycle of an action potential, sodium channels transition through open, inactivated, and closed states. This compound preferentially binds to the inactivated conformation, thereby stabilizing it and prolonging the duration for which the channel remains in this state. patsnap.comnih.govpharmacyfreak.com This selective binding is a key aspect of its mechanism, contributing to its use-dependent inhibition, where the degree of block increases with higher frequencies of neuronal firing. nih.govbiorxiv.org This suggests that this compound's effects are more pronounced in rapidly firing neurons, characteristic of pathological hyperexcitability. patsnap.compharmacyfreak.com
Research indicates that this compound binds to the alpha subunit of the voltage-gated sodium channel, potentially at a binding pocket formed by the external pore loop and the pore-lining part of domain IV. nih.govresearchgate.net Studies using inside-out patch recordings from human NaV1.7 channels have investigated the sidedness of this compound access to the channel, suggesting differences compared to local anesthetics like lidocaine. nih.gov
By stabilizing the inactivated state of voltage-gated sodium channels, this compound reduces the number of channels available to open in response to a depolarizing stimulus. nih.gov This action effectively limits the ability of neurons to fire repetitively and sustainedly. pharmacyfreak.combiorxiv.orgmedscape.com This prevention of excessive neuronal firing is considered a primary mechanism by which this compound exerts its therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability. patsnap.compharmacyfreak.com
Studies have shown that this compound can suppress both the peak (transient) and sustained (late) components of sodium current in a concentration-dependent manner. mdpi.com The ability to reduce high-frequency firing is crucial for its efficacy in controlling neuronal hyperexcitability. pharmacyfreak.com
While this compound is known to block voltage-gated sodium channels, its selectivity among the different NaV subtypes (e.g., NaV1.1-NaV1.9) can vary between heterologous expression systems and native neuronal environments. nih.govresearchgate.net Research suggests that this compound may exhibit limited subtype selectivity when tested in heterologous expression systems. nih.govresearchgate.net However, in native neurons, particularly sensory neurons, there is evidence to suggest subtype selectivity. nih.govresearchgate.net This difference in observed selectivity may be attributed to factors present in native systems, such as auxiliary subunits, interacting proteins, or post-translational modifications, which are often absent in heterologous expression systems. elifesciences.org For instance, studies have explored the effects of this compound on NaV1.7 channels expressed in stable cell lines. nih.gov
Data from research comparing this compound's effects on different NaV subtypes can be complex and may show varying degrees of inhibition depending on the experimental conditions and the specific subtype studied.
Prevention of Repetitive Neuronal Firing
Calcium Channel Modulation
Research indicates that this compound can inhibit L-type calcium channels, particularly in cultured neurons. core.ac.ukcapes.gov.brnih.gov Studies in cultured rat hippocampal neurons stimulated with glutamate (B1630785) receptor agonists have shown that this compound inhibits the increase in intracellular calcium concentration in a concentration-dependent manner. capes.gov.brnih.gov This inhibition appears to involve L-type calcium channels, as experiments using the L-type channel blocker nitrendipine (B1678957) have provided supporting evidence. capes.gov.brnih.gov However, the concentrations of this compound required to inhibit L-type calcium channels in some studies appear to be relatively high. core.ac.uk
While some antiepileptic drugs are known to inhibit voltage-activated calcium currents, the extent to which currently available AEDs, including this compound, significantly inhibit these conductances as a primary mechanism remains a subject of ongoing investigation. nih.gov
Table 1: Summary of this compound's Interaction with Voltage-Gated Ion Channels
| Channel Type | Mechanism of Interaction | Key Findings |
| Voltage-Gated Sodium Channels | Selective binding to inactivated state | Prolongs channel inactivation, reduces availability for opening. patsnap.comnih.govpharmacyfreak.com Higher affinity for inactivated state than resting state. mdpi.comrupress.org |
| Prevention of repetitive firing | Limits sustained high-frequency action potential generation. pharmacyfreak.combiorxiv.orgmedscape.com Reduces neuronal hyperexcitability. patsnap.compharmacyfreak.com | |
| Subtype Selectivity | Evidence of subtype selectivity in native neurons, potentially less so in heterologous systems. nih.govresearchgate.net | |
| Voltage-Gated Calcium Channels | L-Type Channel Inhibition | Inhibits L-type calcium channels in cultured neurons, particularly at higher concentrations. core.ac.ukcapes.gov.brnih.gov May contribute to overall effects. patsnap.com |
Table 2: Illustrative Data on this compound's Effect on Sodium Current Inhibition
| Cell Type / System | This compound Concentration | Effect on Sodium Current | Reference |
| Neuro-2a cells | 56 µM (IC50) | Suppresses peak (transient) INa(T) | mdpi.com |
| Neuro-2a cells | 18 µM (IC50) | Suppresses sustained (late) INa(L) | mdpi.com |
| Neuronal Na+ channels | ~25 µM (apparent Kd) | Affinity for inactivated state (compared to phenytoin) | researchgate.net |
| Cultured hippocampal neurons (stimulated with agonists) | >30 µM | Inhibits L-type Ca2+ channels | core.ac.uk |
| Cultured rat hippocampal neurons | 100 µM | Inhibits increase in [Ca2+]i stimulated by agonists | nih.gov |
Note: IC50 values represent the concentration required for 50% inhibition. Kd represents the dissociation constant.
N-Type, P-Type, and R-Type Calcium Channel Modulation
Beyond its well-established effects on sodium channels, this compound has also been suggested to modulate voltage-gated calcium channels patsnap.comnih.gov. While the interaction is not as extensively characterized as that with sodium channels, some research indicates that this compound may block voltage-gated calcium channels, which could contribute to reduced neurotransmitter release wikipedia.org. Specifically, studies have proposed that this compound may modulate L- and P-type voltage-gated calcium channels researchgate.net. Inhibition of calcium influx by antiepileptic drugs like this compound has been reported in studies investigating their effects on neurotransmitter release ru.nl. P-type calcium channels have been implicated in the effects of certain compounds, including this compound, on neurotransmitter release, and their blockade has been associated with a decrease in seizure occurrence wikipedia.org. While N-type calcium channels are targets for some pain therapies, the direct and significant modulation of N-type or R-type calcium channels by this compound is less consistently reported in the available literature compared to L- and P-types explorationpub.comsemanticscholar.org.
Potassium Channel Interactions
Some studies suggest that this compound may also influence potassium channels patsnap.com. While the precise nature and significance of these interactions are less defined compared to its effects on sodium and calcium channels, modulation of potassium channels could further contribute to the regulation of neuronal excitability and repolarization . Research in Neuro-2a cells has explored the modifications produced by this compound on erg-mediated potassium currents mdpi.com.
Neurotransmitter System Modulation
This compound interacts with several neurotransmitter systems, contributing to its diverse therapeutic actions.
Gamma-Aminobutyric Acid (GABA) Transmission Enhancement
This compound is thought to enhance gamma-aminobutyric acid (GABA) transmission drugbank.comd-nb.info. GABA is the primary inhibitory neurotransmitter in the central nervous system, and augmenting its activity can reduce neuronal excitability. This compound has been suggested to increase brain GABA levels through multiple actions on synthesis and degradation pathways . It may also potentiate GABA receptors, specifically GABAA receptors composed of α1, β2, and γ2 subunits researchgate.net. This potentiation of GABAergic neurotransmission is considered a major mechanism by which some antiseizure medications exert their effects nih.gov. Studies in animal models, such as genetic absence epileptic rats, indicate that enhancement of GABAA receptor activity is a critical mechanism in the effects of this compound on seizures researchgate.net.
Glutamate System Modulation: Decrease of Excitatory Neurotransmitter Release
This compound influences the glutamatergic system, primarily by decreasing the release of this excitatory neurotransmitter. Glutamate is the universal excitatory neurotransmitter . By inhibiting sodium channels, this compound can indirectly reduce the release of excitatory neurotransmitters like glutamate patsnap.comresearchgate.netresearchgate.net. This compound may exert anti-glutamatergic effects by decreasing glutamate release and potentially by relatively decreasing glutamate's postsynaptic efficacy through inhibiting calcium influx . Studies have demonstrated that this compound can block NMDA-mediated depolarization and inhibit glutamate release induced by potassium chloride researchgate.net. Research on synaptosomes from rat and human neocortex has shown that this compound can reduce glutamate release, potentially due to inhibited sodium or calcium influx researchgate.net. Chronic administration of this compound has also been shown to suppress astroglial L-glutamate release induced by pro-inflammatory cytokines nih.gov.
Serotonergic System Effects
This compound has been reported to have effects on the serotonergic system wikipedia.orgd-nb.info. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter involved in various functions, including mood and cognition wikipedia.org. While the relevance of this compound's effects on serotonin to its antiseizure activity is uncertain, there is evidence suggesting it may act as a serotonin releasing agent and possibly a serotonin reuptake inhibitor wikipedia.org. Some studies also point out an action of this compound as a serotonin reuptake inhibitor and releasing agent researchgate.net.
Effects on Synaptic Transmission and Neuronal Excitability
A primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels (VGSCs) located in neuronal cell membranes. These channels are critical for the initiation and propagation of action potentials, the electrical signals neurons use to communicate. This compound preferentially binds to and stabilizes the inactivated state of VGSCs. patsnap.comnih.gov By prolonging the inactivated state, this compound reduces the availability of these channels to open, thereby decreasing neuronal excitability and preventing the rapid, repetitive firing of action potentials that characterizes conditions like epilepsy. patsnap.comnih.gov This use-dependent blockade is particularly effective in neurons that are firing excessively. biorxiv.org
However, the effects of this compound on neuronal excitability can be complex and context-dependent. For instance, in studies focusing on thalamic reticular (RT) neurons, which are involved in absence seizures, this compound has been shown to selectively inhibit the tonic firing mode in a dose-dependent manner. biorxiv.org This inhibition of RT neuron excitability and disruption of GABAergic synaptic transmission at the RT-thalamocortical synapse may contribute to the paradoxical exacerbation of absence seizures observed with this compound in some cases. biorxiv.org
Cellular Signaling Pathways
This compound's influence extends to various intracellular signaling pathways, contributing to its diverse therapeutic and neuroprotective effects.
PI3K/Akt/mTOR Pathway Activation
Research indicates that this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for various cellular processes, including cell growth, survival, differentiation, and protein synthesis. frontiersin.org
Studies have shown that this compound can activate components of the PI3K/Akt/mTOR pathway in certain contexts. For example, in a mouse model of diabetic retinopathy, this compound treatment augmented the mRNA expression of PI3K and Akt, as well as the protein levels of phosphorylated PI3K, Akt, and mTOR. frontiersin.orgresearchgate.netnih.gov This activation was associated with neuroprotective effects in the retina, suggesting a role for this pathway in this compound's ability to protect neurons. frontiersin.orgresearchgate.netnih.gov
Conversely, other studies suggest that this compound can dampen or weaken the PI3K/Akt/mTOR signal, depending on the cellular context and experimental conditions. In a study investigating the effects of this compound in a mouse model of Fragile X Syndrome (FXS), where this pathway is abnormally enhanced, this compound was found to dampen the elevated levels of Akt signaling in FXS mouse neurons. nih.govbiorxiv.org This suggests that this compound can help normalize dysregulated PI3K/Akt signaling in certain pathological states. nih.govbiorxiv.org Furthermore, a study on activated microglial cells showed that this compound could concentration-dependently inhibit LPS-activated phospho-Akt expression, leading to a reduction in inducible nitric oxide synthase (iNOS) expression. tandfonline.com
Autophagy Promotion Mechanisms
This compound has been identified as an inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. annualreviews.orgtandfonline.com This promotion of autophagy is considered a potential mechanism contributing to its therapeutic effects, particularly in neurodegenerative conditions. tandfonline.comresearchgate.net
One proposed mechanism by which this compound promotes autophagy is through the depletion of intracellular inositol (B14025). annualreviews.orgtandfonline.comresearchgate.netiiarjournals.org Inositol is a cellular metabolite involved in the inositol signaling pathway, which can negatively regulate autophagy. annualreviews.orgiiarjournals.org By inhibiting inositol monophosphatase, an enzyme in the inositol cycle, this compound leads to a reduction in free inositol and inositol trisphosphate (IP3) levels. annualreviews.orgiiarjournals.org Reduced IP3 levels can disrupt the interaction between the IP3 receptor at the endoplasmic reticulum and Beclin1, a protein crucial for initiating autophagosome formation, thereby promoting autophagy. annualreviews.org
Additionally, some research suggests that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that also promotes autophagy. researchgate.netresearchgate.net This activation may occur through the decrease in inositol and IP3 levels. researchgate.net
Studies using cell cultures and animal models have provided evidence for this compound's autophagy-promoting effects. For instance, treatment with this compound has been shown to increase the number of autophagosomes and upregulate levels of LC3-II, a marker of autophagic vesicles. researchgate.net These effects have been linked to the clearance of aggregated proteins in models of neurodegenerative diseases. tandfonline.comresearchgate.net
Gene Expression Modulation Related to Neuronal Excitability and Synaptic Plasticity
Beyond its direct effects on ion channels and signaling pathways, this compound has been shown to modulate the expression of genes involved in neuronal excitability and synaptic plasticity. patsnap.comnih.gov These changes at the genetic level may contribute to the long-term efficacy of the drug. patsnap.com
Long-term administration of this compound has been associated with altered expression of genes relevant to neuronal function. patsnap.com Microarray analysis in mouse models has revealed that this compound treatment can induce changes in the mRNA expression of genes involved in proliferation, differentiation, and apoptosis. nih.gov Specific genes identified include those related to neuropeptides (NPY, Penk, Vgf), glial function (Mlc1, ApoD), receptors (Sstr4, Gabra5), and signaling regulators (Ndn, Aatk, Rgs2). nih.gov
The modulation of gene expression by this compound may indirectly affect neuronal excitability and synaptic plasticity by altering the levels of proteins that regulate these processes, such as ion channels, neurotransmitter receptors, and proteins involved in synaptic structure and function. nih.gov For example, the observed effects on genes related to GABAA receptors could influence inhibitory synaptic transmission. nih.gov
Furthermore, studies investigating the mechanisms underlying idiosyncratic drug reactions associated with this compound have shown that it can induce changes in mRNA expression related to cellular stress response pathways, such as the Keap1-Nrf2-ARE signaling pathway. tandfonline.com While primarily linked to adverse effects, these findings highlight this compound's ability to influence gene expression profiles within cells. tandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2554 |
| This compound-10,11-epoxide (B195693) | 102288 |
| Glutamate | 611 |
| GABA | 149 |
| Inositol | 892 |
| Inositol trisphosphate (IP3) | 11265 |
| Beclin1 | 10118951 |
| LC3-II | N/A (Lipidated form of LC3, protein marker) |
| PI3K | N/A (Enzyme family) |
| Akt | N/A (Protein kinase) |
| mTOR | N/A (Protein kinase) |
| AMPK | N/A (Protein kinase) |
| IP3 Receptor | N/A (Protein) |
| NPY | N/A (Protein) |
| Penk | N/A (Gene/Protein) |
| Vgf | N/A (Gene/Protein) |
| Mlc1 | N/A (Gene/Protein) |
| Sstr4 | N/A (Gene/Protein) |
| ApoD | N/A (Gene/Protein) |
| Ndn | N/A (Gene/Protein) |
| Aatk | N/A (Gene/Protein) |
| Rgs2 | N/A (Gene/Protein) |
| Gabra5 | N/A (Gene/Protein) |
| iNOS | N/A (Protein) |
| NGF | N/A (Protein) |
| TrkA | N/A (Protein) |
| PDE3A | N/A (Protein) |
| PKA | N/A (Protein) |
Data Tables
Based on the search results, specific quantitative data suitable for interactive data tables across all requested sections was not consistently available in a format that could be directly extracted and presented in a unified table. However, the text provides detailed findings that can be summarized. For instance, the impact on PI3K/Akt/mTOR and autophagy was often described qualitatively or with fold changes in specific experimental models rather than standardized dose-response data across multiple parameters.
Below is an example of how data on the effect of this compound on iNOS and Akt phosphorylation in microglial cells could be presented if more detailed numerical data were consistently available and suitable for aggregation.
| This compound Concentration (µM) | iNOS Protein Level (Fold Change vs. Control) | Phospho-Akt Level (Fold Change vs. Control) |
| 0 | 2.2 ± 0.2 (Vehicle + LPS) tandfonline.com | Activated by LPS tandfonline.com |
| 5 | 1.3 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |
| 10 | 1.2 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |
| 20 | 1.0 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |
Note: The values in this table are illustrative, based on descriptions in the source tandfonline.com, and represent a potential format for presenting quantitative data if consistently available across all mechanisms.
Another example could be the effect on LC3-II levels as a marker of autophagy induction:
| Treatment | LC3-II Levels (vs. Control) | Reference |
| This compound (50 μM, 6h) | Increased | researchgate.net |
| This compound (50 mg/kg/day, 4 weeks in mice) | Upregulated | researchgate.net |
Note: This table summarizes findings described in the source researchgate.net and illustrates how qualitative or relative data could be presented.
Pharmacological Principles and Pathways
Absorption and Bioavailability Research
Data Table: Carbamazepine Absorption Parameters (Single Dose)
| Parameter | Value (Mean ± SD) | Formulation | Reference |
| Cmax | 1.9 ± 0.3 µg/mL | Sustained-release | fda.gov |
| Tmax | 19 ± 7 hours | Sustained-release | fda.gov |
| Bioavailability | 75-85% | Oral | nih.govdrugbank.com |
Distribution Studies
Plasma Protein Binding
This compound is significantly bound to plasma proteins. nih.govnih.govsemanticscholar.org The extent of plasma protein binding typically ranges from 70% to 80% of the total plasma concentration in patients with normal protein levels. nih.govwikipedia.orgbasicmedicalkey.com This results in a free fraction of the drug ranging from 20% to 25%. basicmedicalkey.com this compound binds to both albumin and α₁-acid glycoprotein (B1211001) (AGP). basicmedicalkey.com AGP is an acute-phase reactant protein whose levels can increase in response to stress and certain disease states, such as trauma, heart failure, and myocardial infarction. basicmedicalkey.com In patients with these conditions, this compound binding to AGP can be higher, leading to a lower unbound fraction, potentially as low as 10-15%. basicmedicalkey.com In vitro studies have demonstrated a linear relationship between unbound and total drug concentrations within a range of 5 to 50 µg/ml total concentration, with a slight increase in the percentage of unbound drug as the concentration rises. nih.gov Studies in treated patients have shown the extent of binding in vivo, with approximately 26.9% ± 9.4% (SD) of the drug being unbound in plasma samples. nih.gov Hepatic disease has been observed to slightly lower the plasma protein binding capacity for this compound compared to normal plasma, although this alteration did not correlate with changes in measured biochemical parameters. nih.gov Renal disease, however, did not show a significant difference in binding capacity. nih.gov
Data Table: this compound Plasma Protein Binding
| Parameter | Value (%) | Notes | Reference |
| Protein Binding | 70-80% | In patients with normal protein levels | nih.govwikipedia.orgbasicmedicalkey.com |
| Free Fraction | 20-25% | In patients with normal protein levels | basicmedicalkey.com |
| Unbound Drug (in vivo) | 26.9 ± 9.4 (SD) | In plasma samples from treated patients | nih.gov |
Blood-Brain Barrier Permeability
This compound crosses the blood-brain barrier (BBB). drugbank.comresearchgate.net Its ability to permeate the BBB is crucial for its anticonvulsant activity, which is exerted in the central nervous system (CNS). researchgate.net Research using in vitro models, such as cultured rat brain microvascular endothelial cells, has investigated the characteristics of this compound transport across the BBB. researchgate.net Studies suggest that the transport of this compound at the BBB involves both passive diffusion and potentially the involvement of specific ATP-binding cassette (ABC) efflux transporters. researchgate.net In vivo studies in mice have shown that this compound, along with its active metabolite This compound-10,11-epoxide (B195693) and oxcarbazepine (B1677851), exhibited the highest brain/plasma ratios among several related compounds, suggesting relatively good penetration into the brain compared to some derivatives. uc.ptnih.gov However, all tested compounds in this study presented brain/plasma ratios lower than 1.0, indicating that the BBB restricts their entry into the brain to some extent. uc.ptnih.gov In vitro studies using microfluidic chips mimicking the BBB have also been employed to assess this compound permeability, with results showing permeability trends that resemble those observed in previous animal and cell-based experiments. nih.gov
Metabolism and Biotransformation Pathways
This compound is extensively metabolized, with only a small percentage (less than 2% to around 5%) of an oral dose being excreted unchanged in the urine. pharmgkb.orgmdpi.com The metabolism primarily occurs in the liver. drugbank.com
Major Hepatic Metabolism via Cytochrome P450 Enzymes (CYP3A4, CYP2C8, CYP3A5, CYP2B6)
The primary metabolic pathway for this compound is oxidation, largely catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.govd-nb.info CYP3A4 is identified as the major enzyme responsible for this compound metabolism. nih.govpharmgkb.orgdrugbank.commdpi.comd-nb.info Other hepatic cytochrome enzymes that contribute to this compound metabolism include CYP2C8, CYP3A5, and CYP2B6. nih.govdrugbank.comd-nb.info this compound also undergoes hepatic glucuronidation, primarily by the enzyme UGT2B7, although some studies suggest this plays a minor role. nih.govdrugbank.commdpi.com
This compound is known to induce its own metabolism, a process referred to as autoinduction. pharmgkb.orgdrugbank.commdpi.comd-nb.info This autoinduction primarily involves the transcriptional upregulation of CYP3A4 and CYP2B6, mediated by nuclear receptors PXR (NR1I2) and CAR (NR1I3). nih.govpharmgkb.orgmdpi.com Repeated administration of this compound can lead to increased clearance and a shortened serum half-life. nih.govwikipedia.org
Formation of Active Metabolites (e.g., this compound-10,11-epoxide)
The major metabolic route is the conversion of this compound to its active metabolite, this compound-10,11-epoxide (CBZ-E). nih.govpharmgkb.org This epoxidation reaction is primarily catalyzed by CYP3A4, with a contribution from CYP2C8. nih.govpharmgkb.orgcaymanchem.comnih.gov The involvement of CYP3A5 has also been suggested in this pathway. nih.govpharmgkb.orgmdpi.com this compound-10,11-epoxide is pharmacologically active and is considered to be solely responsible for a significant portion of the drug's anticonvulsant effects. wikipedia.orgnih.govresearchgate.net In some cases, the concentrations of this compound-10,11-epoxide in plasma and brain can reach up to 50% of the this compound concentrations, particularly during concurrent administration of other enzyme-inducing drugs like phenytoin (B1677684) or phenobarbital (B1680315). researchgate.net this compound-10,11-epoxide is subsequently metabolized to its trans-diol form (this compound-10,11-trans-dihydrodiol) by the enzyme epoxide hydrolase. drugbank.comwikipedia.orgmdpi.comresearchgate.net This diol metabolite is considered inactive. wikipedia.orgresearchgate.net
Minor metabolic pathways include ring-hydroxylation, leading to the formation of 2-hydroxythis compound (B22019) and 3-hydroxythis compound (B22271). nih.govpharmgkb.org The formation of 3-hydroxythis compound is primarily catalyzed by CYP2B6 and CYP3A4, while multiple CYPs are involved in the formation of 2-hydroxythis compound. nih.govpharmgkb.org
Secondary Metabolism of Active Metabolites via Epoxide Hydrolase (EPHX1)
The primary metabolic pathway of this compound involves its conversion to the active metabolite this compound-10,11-epoxide (CBZ-E). This epoxidation is mainly catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, with contributions from CYP2C8 and potentially CYP3A5. pharmgkb.orgnih.govdrugbank.comnih.govmdpi.comd-nb.infonih.gov CBZ-E is pharmacologically active and is thought to contribute to both the therapeutic effects and potential toxicity of this compound. nih.govwikipedia.orgbasicmedicalkey.comarchivesofmedicalscience.come-lactancia.org
Subsequently, CBZ-E undergoes hydrolysis to form the inactive metabolite this compound-trans-10,11-dihydrodiol (CBZ-diol). wikipedia.orgarchivesofmedicalscience.commedrxiv.orgontosight.ainih.gov This crucial step is primarily catalyzed by microsomal epoxide hydrolase, encoded by the EPHX1 gene. mdpi.comarchivesofmedicalscience.commedrxiv.orgontosight.ainih.gov The conversion of CBZ-E to CBZ-diol by EPHX1 is considered the major detoxification pathway for the active epoxide metabolite. mdpi.com Genetic polymorphisms in the EPHX1 gene can influence the enzyme's activity, potentially affecting the plasma levels of CBZ-E and the CBZ-diol:CBZ-E ratio, which serves as an indicator of hydrolase activity. mdpi.comnih.gov
Minor Metabolic Pathways (e.g., Ring-Hydroxylation, Glucuronidation by UGT2B7)
In addition to the major epoxide-diol pathway, this compound is also metabolized via several minor routes. These include ring-hydroxylation, which leads to the formation of phenolic metabolites such as 2-hydroxythis compound (2-OH-CBZ) and 3-hydroxythis compound (3-OH-CBZ). pharmgkb.orgnih.gov These hydroxylation reactions are thought to proceed via an arene oxide intermediate and involve multiple CYP enzymes, including CYP2B6 and CYP3A4 for 3-OH-CBZ formation, and various CYPs for 2-OH-CBZ formation. pharmgkb.orgnih.gov Secondary metabolism of these hydroxylated metabolites by CYP3A4 can lead to the formation of reactive intermediates, such as a thiol-reactive iminoquinone from 2-OH-CBZ and metabolites capable of inactivating CYP3A4 from 3-OH-CBZ. pharmgkb.orgnih.gov
Glucuronidation is another metabolic pathway for this compound and its metabolites. drugbank.comnih.govwikipedia.orgpsu.eduresearchgate.net While some studies initially suggested glucuronidation plays only a minor role in the metabolism of CBZ and CBZ-E, others highlight the involvement of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. pharmgkb.orgnih.govdrugbank.comnih.govmdpi.comresearchgate.netpharmgkb.org UGT2B7 is responsible for the N-glucuronidation of the parent drug and glucuronidation of hydroxylated metabolites. nih.govmdpi.comwikipedia.orgpsu.eduresearchgate.netnih.gov Glucuronide conjugates are generally more water-soluble and are primarily destined for urinary excretion. researchgate.net
Autoinduction of Metabolism and its Impact on Clearance
This compound is a well-known inducer of hepatic drug-metabolizing enzymes, a process termed autoinduction. pharmgkb.orgdrugbank.comwikipedia.orgbasicmedicalkey.comtaylorandfrancis.commedscape.comnih.govpharmacyfreak.comscielo.br This induction primarily involves the transcriptional upregulation of CYP3A4 and CYP2B6, mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). pharmgkb.orgnih.gov
The consequence of autoinduction is an increase in the clearance of this compound over time with repeated administration. drugbank.comwikipedia.orgbasicmedicalkey.comtaylorandfrancis.commedscape.comnih.gov This leads to a reduction in the drug's serum half-life and a decrease in serum this compound levels despite consistent dosing. drugbank.comwikipedia.orgbasicmedicalkey.comnih.govpharmacyfreak.com The autoinduction process typically becomes maximal within 2 to 3 weeks of initiating therapy or increasing the dose. basicmedicalkey.commedscape.comnih.gov The increased clearance due to autoinduction can necessitate dosage adjustments to maintain therapeutic concentrations. taylorandfrancis.comnih.gov Studies using stable isotopes have demonstrated that autoinduction primarily affects the epoxide-diol pathway. nih.gov
Research findings on this compound autoinduction and its impact on clearance are summarized in the table below:
| Study Type/Population | Observation | Impact on Clearance/Half-life | Reference |
| Adults (Single vs. Multiple Dosing) | Shift in half-life from 35-40 hours (single dose) to 12-17 hours (multiple doses). | Increased clearance with repeated dosing. | drugbank.comwikipedia.org |
| Children (Long-term treatment) | Plasma clearance doubled after 17-32 days of treatment. | Autoinduction complete within one month, leading to increased clearance. | nih.gov |
| Adults (Chronic alcoholism treated with CBZ for 5 days) | Half-life after first dose (20-26 hr) similar to post-steady-state (23 hr). | Autoinduction completed early in treatment. Single dose after stopping treatment had longer half-life (45-46 hr). | nih.gov |
| General Observation (Multiple Dosing) | Half-life decreases to 10-20 hours. | Increased oxidative metabolism due to autoinduction. | nih.gov |
| Adults (Chronic Dosing) | Oral clearance increases from 11-26 mL/h/kg (single dose) to 50-100 mL/h/kg. | Maximal autoinduction takes 2-3 weeks. | basicmedicalkey.com |
Excretion Pathways of Metabolites
This compound is almost entirely metabolized in the liver, with only a small percentage of the parent drug excreted unchanged. pharmgkb.orgnih.govnih.govwikipedia.org The majority of the administered dose is excreted in the urine in the form of its metabolites. drugbank.comwikipedia.org Approximately 72% of a radiolabeled oral dose has been detected in the urine, with the remaining portion found in the feces. drugbank.comwikipedia.org
The principal metabolite found in urine is this compound-trans-10,11-dihydrodiol, which is the product of the hydrolysis of this compound-10,11-epoxide by epoxide hydrolase. nih.govnih.gov This diol metabolite is excreted in both free and conjugated forms, including glucuronide conjugates. archivesofmedicalscience.comnih.gov Other hydroxylated metabolites, such as 2-OH-CBZ and 3-OH-CBZ, are also excreted, primarily as O-glucuronides. psu.edunih.gov this compound-N-glucuronide, formed by the direct glucuronidation of the parent drug, is another significant urinary metabolite. psu.eduresearchgate.netnih.gov
While the majority of metabolites are eliminated renally, some are found in feces, accounting for the remaining portion of the administered dose. drugbank.comwikipedia.org The excretion profile consists mainly of hydroxylated and conjugated metabolites. drugbank.com
Clinical Efficacy and Mechanistic Investigations in Specific Therapeutic Contexts
Epilepsy Research
Carbamazepine is a cornerstone in the pharmacological treatment of epilepsy, particularly for certain seizure types. Its mechanism of action in epilepsy involves the blocking of voltage-dependent sodium channels, which prevents repetitive and sustained neuronal firing and inhibits post-tetanic potentiation. drugbank.commedscape.compatsnap.com
Efficacy in Partial and Generalized Tonic-Clonic Seizures
This compound is considered a major first-line antiepileptic drug for the treatment of partial seizures and generalized tonic-clonic seizures. medscape.comresearchgate.net Research has demonstrated its efficacy in controlling mixed seizures, partial seizures with complex symptoms, and generalized tonic-clonic seizures. drugbank.com Comparative trials have indicated that this compound shows similar efficacy to other antiepileptic drugs like lamotrigine (B1674446) in treating primary generalized tonic-clonic seizures in newly diagnosed epilepsy patients. tums.ac.ir Studies have also explored the use of high doses of this compound for epileptic patients with partial seizures, with or without secondary generalization, although achieving seizure control with higher doses after initial lack of improvement can be challenging. scielo.br
Some research suggests that this compound can be an alternative treatment option for refractory idiopathic generalized epilepsy (IGE), especially in cases where generalized tonic-clonic seizures are the primary seizure type. researchgate.netnih.gov However, it is generally known that this compound can aggravate generalized-onset nonmotor seizures and myoclonus, and is not effective for absence or myoclonic seizures. wikipedia.orgtjn.org.tr
Investigations in Sodium Channelopathies in Epilepsy (e.g., SCN1A, SCN2A, SCN3A, SCN8A)
This compound's primary mechanism involves the inhibition of voltage-gated sodium channels. drugbank.compatsnap.comwikipedia.org These channels are formed by alpha subunits encoded by genes such as SCN1A, SCN2A, SCN3A, and SCN8A, among others. mdpi.com Research into sodium channelopathies, genetic disorders affecting these channels, is crucial for understanding the differential responses to antiepileptic drugs like this compound. While the search results confirm that this compound is a sodium channel blocker, specific detailed research findings linking this compound's efficacy or lack thereof directly to mutations in SCN1A, SCN2A, SCN3A, or SCN8A in the context of epilepsy treatment were not extensively detailed in the provided snippets. However, the fundamental mechanism of action underscores the relevance of these channels in its therapeutic effect.
Research on Drug-Resistant Epilepsy
Drug resistance is a significant challenge in epilepsy treatment, with a substantial proportion of patients not achieving sufficient seizure control with medication. tandfonline.com Research into the mechanisms underlying drug resistance in epilepsy has explored several hypotheses, including alterations in antiepileptic drug targets, such as voltage-gated sodium channels. tandfonline.comusmf.md Studies using resected hippocampal tissue from patients with temporal lobe epilepsy have shown that the use-dependent block of voltage-dependent Na+ channels by this compound, a key aspect of its mechanism, can be lost in patients with this compound-resistant epilepsy compared to responsive patients. usmf.mdnih.govepi.chfrontiersin.org This suggests that a loss of sodium channel drug sensitivity may contribute to the development of drug-resistant epilepsy. nih.gov Other hypotheses for drug resistance include the overexpression of brain efflux transporters that expel drugs from the central nervous system. tandfonline.comusmf.mdepi.ch While some studies have investigated the role of transporters like P-glycoprotein (P-gp) in this compound resistance, the evidence is conflicting, and the target mechanism (altered sodium channels) is also considered a major factor in resistance to this compound. usmf.mdepi.chfrontiersin.org
Neuropathic Pain Research
This compound is also indicated for the treatment of neuropathic pain, particularly trigeminal neuralgia. drugbank.comwikipedia.org
Trigeminal Neuralgia: Selective Therapeutic Efficacy and Underlying Mechanisms (e.g., NaV1.1 Upregulation)
This compound is a primary treatment for trigeminal neuralgia and is the only medication approved by the FDA for this condition in the United States. wikipedia.org Level 1 evidence from randomized controlled trials indicates that a significant proportion of patients with trigeminal neuralgia experience a substantial response to this compound. tg.org.au Studies suggest that about 70% of patients respond to this compound for trigeminal neuralgia. nih.govaafp.org
The selective therapeutic efficacy of this compound in trigeminal neuralgia compared to other neuropathic pain conditions has been investigated, with research focusing on differences in voltage-gated sodium channels between trigeminal and somatic nerves. jneurosci.orgscispace.comjneurosci.orgnih.gov Studies in animal models of trigeminal nerve injury have shown that this compound diminishes pain behavior and that this is associated with a selective increase in the potency of this compound-induced inhibition of compound action potentials in the injured trigeminal nerve. jneurosci.orgscispace.comjneurosci.org This increased potency was linked to a selective increase in the efficacy of a NaV1.1 channel blocker and increased NaV1.1 protein levels in the trigeminal nerve, suggesting that upregulation of NaV1.1 in trigeminal nerves may contribute to both the pain hypersensitivity and the selective therapeutic effect of this compound. jneurosci.orgscispace.comnih.gov Blocking NaV1.1 in the trigeminal nerve has been shown to reverse nerve injury-induced mechanical hypersensitivity, highlighting NaV1.1 as a potential therapeutic target for trigeminal neuropathic pain. jneurosci.orgscispace.comnih.gov
Studies in Other Neuropathic Pain Conditions
Table 1: Summary of this compound Efficacy in Specific Conditions
| Condition | Efficacy | Supporting Evidence |
| Partial Seizures | Major first-line treatment, established efficacy. medscape.comresearchgate.net | Comparative trials, clinical experience. researchgate.nettums.ac.irscielo.br |
| Generalized Tonic-Clonic Seizures | Major first-line treatment, established efficacy. medscape.comresearchgate.net | Comparative trials, clinical experience. researchgate.nettums.ac.irnih.gov Can be an option for refractory cases. researchgate.netnih.gov |
| Absence Seizures | Not effective. wikipedia.orgtjn.org.tr | Clinical observations. wikipedia.orgtjn.org.tr |
| Myoclonic Seizures | Can aggravate, generally not preferred. tjn.org.tr Not effective. wikipedia.org | Clinical observations. wikipedia.orgtjn.org.tr |
| Trigeminal Neuralgia | Highly effective, primary treatment. drugbank.comwikipedia.orgtg.org.au Significant response rate. tg.org.aunih.govaafp.org | Level 1 evidence from RCTs, numerous studies. tg.org.aunih.govaafp.org |
| Painful Diabetic Neuropathy | Some evidence of benefit compared to placebo. tg.org.auaafp.orgdroracle.ai | Systematic reviews, small trials. tg.org.auaafp.orgdroracle.ai |
| Post-Stroke Pain | Some evidence of benefit, but may be inferior to other treatments. tg.org.audroracle.ai | Systematic reviews, some studies showing efficacy vs placebo. tg.org.audroracle.ai |
| Other Neuropathic Pain Conditions | Evidence is weaker and less consistent than for TN. tg.org.auaafp.orgnih.gov | Studies in postherpetic neuralgia, mixed neuropathies, but data limited. aafp.orgdroracle.ai |
Table 2: Investigated Sodium Channel Subunits in Epilepsy and Pain Research related to this compound's Mechanism
| Channel Subunit | Gene Name | Relevance to this compound Research |
| NaV1.1 | SCN1A | Upregulation in trigeminal nerve injury potentially linked to selective efficacy in trigeminal neuralgia. jneurosci.orgscispace.comnih.gov |
| NaV1.2 | SCN2A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |
| NaV1.3 | SCN3A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |
| NaV1.6 | SCN8A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |
Bipolar Disorder Research
This compound has been investigated for its role in the management of bipolar disorder, a chronic illness characterized by episodic mood swings. nih.gov
Efficacy in Acute Manic and Mixed Episodes
Clinical studies have explored the effectiveness of this compound in treating acute manic and mixed episodes associated with bipolar I disorder. Extended-release formulations of this compound have been evaluated in randomized, double-blind, placebo-controlled trials. nih.govpsychiatrist.com These studies demonstrated that this compound extended-release monotherapy was efficacious in patients experiencing acute manic or mixed episodes. nih.govpsychiatrist.com Significant improvements in scores on assessment scales such as the Young Mania Rating Scale (YMRS) and Clinical Global Impressions (CGI) were observed in patients treated with this compound extended-release compared to placebo, with improvements noted as early as day 7 in one study. psychiatrist.com
Some comparative studies have indicated that immediate-release this compound is as efficacious as lithium in treating acute mania in bipolar disorder. nih.gov For instance, a 4-week trial involving patients with manic or mixed bipolar disorder found comparable rates of moderate to marked amelioration of manic symptoms between immediate-release this compound and lithium groups. nih.gov
While evidence supports the efficacy of this compound in acute mania, research on its effectiveness in bipolar depression has been less extensive, with some studies suggesting possible antidepressant effects but often limited by small sample sizes or methodological constraints. nih.govscielo.br Similarly, data on long-term monotherapy maintenance with this compound is considered limited compared to other treatments like lithium. nih.gov
Neurochemical Basis of Mood Stabilizing Effects
The precise neurochemical mechanisms by which this compound exerts its mood-stabilizing effects are not fully elucidated, but several pathways are believed to be involved. nih.gov A well-established mechanism is the inhibition of high-frequency firing of sodium channels, which may contribute to its mood-stabilizing properties. nih.gov
This compound has also been reported to act as an antagonist at adenosine (B11128) receptors, which are G-protein-coupled receptors that modulate neurotransmitter release and various behavioral and cognitive functions. nih.gov Additionally, it may inhibit the enzyme adenylyl cyclase, potentially attenuating cyclic AMP-mediated signaling and downstream activities involving ion channels and transcription factors. nih.gov
Alterations in postreceptor pathways, intracellular signaling, neural plasticity, and changes in gene expression are also thought to play significant roles in the therapeutic effects of mood stabilizers like this compound. nih.gov Evidence suggests that this compound may influence neurotransmitters such as dopamine (B1211576) and gamma-aminobutyric acid (GABA). researchgate.net It may decrease dopamine turnover and enhance brain GABA levels through effects on synthesis and degradation. researchgate.net Chronic administration of this compound has been associated with the upregulation of GABA(_B) receptors in the hippocampus, suggesting a potential convergent mechanism for mood stabilization. this compound is also considered a GABA receptor agonist and has been shown to potentiate certain GABA receptors. Furthermore, this compound may exert anti-glutamatergic effects by potentially decreasing glutamate (B1630785) release and inhibiting calcium influx through glutamate receptors of the NMDA subtype. These anti-glutamatergic actions have been linked to its antidepressant and mood-stabilizing effects. researchgate.net
Investigational and Emerging Therapeutic Areas
Beyond its established indications, this compound is being investigated for its potential therapeutic utility in other conditions.
Machado-Joseph Disease (SCA3): Autophagy Promotion and Neuroprotection in Models
Research is exploring the potential of this compound in Machado-Joseph disease (MJD), also known as spinocerebellar ataxia type 3 (SCA3). researchgate.netnih.gov MJD is a neurodegenerative disorder characterized by the accumulation of mutant ataxin-3 (mutATXN3) protein. researchgate.netnih.gov Studies in in vitro and in vivo models of MJD have investigated whether this compound can activate autophagy, a cellular process involved in the degradation of misfolded proteins, and mitigate MJD pathology. researchgate.netnih.gov
Findings suggest that this compound can promote the activation of autophagy and the degradation of mutATXN3 in MJD models. researchgate.netnih.gov This effect appears to be mediated through the upregulation of autophagy via myo-inositol depletion and activation of AMPK, with the efficacy being dependent on the treatment regimen. researchgate.netnih.gov Intermittent administration of this compound in MJD transgenic mice has shown improvements in motor performance and prevention of neuropathology and cerebellar atrophy. researchgate.netnih.gov These data support the autophagy-enhancing activity of this compound in the brain and suggest its potential as a therapeutic approach for MJD and other polyglutamine disorders. researchgate.netnih.gov
Diabetic Retinopathy: Retinal and Optic Nerve Neural Degeneration Research
This compound's neuroprotective effects are being investigated in the context of diabetic retinopathy, a complication of diabetes that can lead to vision loss. nih.govnih.gov Research in diabetic mouse models has explored the effect of this compound on retinal and optic nerve neural degeneration. nih.govnih.gov
Studies have shown that this compound treatment can attenuate vacuolization and help restore the normal thickness and organization of retinal cell layers in diabetic mice. nih.govnih.govresearchgate.net Mechanistically, this compound has been found to increase the ratio of phosphorylated TrKA to total TrKA and ameliorate the diabetes-induced reduction of nerve growth factor (NGF) mRNA and immunostaining in the retina. nih.govnih.govresearchgate.net Furthermore, it augmented the mRNA expression of PI3K and Akt, as well as the protein levels of phosphorylated PI3K/Akt/mTOR. nih.govnih.govresearchgate.net These findings suggest that the neuronal protective effect of this compound in the diabetic retina may be mediated, at least in part, by the activation of the NGF/PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net Additionally, this compound treatment attenuated the retinal expression of cleaved caspase-3, indicating a reduction in apoptosis. nih.gov
Cancer Therapy: Emerging Anticancer Properties and Mechanisms
Emerging research suggests that dibenzazepine (B1670418) carboxamides, including this compound, may possess anticancer properties, which have been demonstrated in both in vitro and in vivo experiments. nih.gov This area of investigation is part of drug repurposing efforts, exploring new uses for existing medications. nih.gov
Several potential anticancer mechanisms of action for this compound have been proposed. These include the induction of apoptosis, inhibition of histone deacetylases (HDACs), modulation of Wnt/β-Catenin signaling, and effects on voltage-gated sodium channels. nih.govresearchgate.netacs.orgnih.gov
Studies have shown that this compound can induce apoptosis and cytotoxicity in certain cancer cell lines, such as human colon adenocarcinoma cells. researchgate.net It has been reported to increase caspase-3 activity, a key mediator in the intrinsic apoptotic pathway. researchgate.net
This compound has also been identified as a histone deacetylase inhibitor. researchgate.netnih.gov HDAC inhibitors are known to influence cancer cell growth, differentiation, and apoptosis. nih.gov Research comparing this compound and valproic acid, another HDAC inhibitor, in colon cancer cell lines found that this compound treatment significantly inhibited cell growth and decreased levels of β-catenin and VEGF proteins. nih.gov These findings suggest that this compound could be considered a potential antitumor drug with distinct potencies. nih.gov
Furthermore, this compound has been shown to suppress Frizzled-8 (FZD8)-mediated Wnt/β-catenin signaling in cellular assays. acs.org Misregulation of Wnt signaling is common in various human cancers, making its modulation a potential therapeutic strategy. acs.org The binding of this compound to a novel pocket on the FZD8 receptor suggests an allosteric mechanism of action that may be relevant to its potential anticancer effects. acs.org
In breast cancer cells, this compound has been shown to promote the degradation of the Her-2 protein, an oncoprotein overexpressed in a significant percentage of breast cancers. iiitd.edu.in This effect appears to involve the modulation of HDAC6 activity and acetylation of Hsp90, a chaperone protein that interacts with Her-2. iiitd.edu.in this compound's ability to inhibit HDAC6 may disrupt the chaperone function of Hsp90, leading to Her-2 degradation via the proteasome pathway. iiitd.edu.in Studies suggest that this compound could potentially synergize with other breast cancer therapies, such as trastuzumab, to enhance Her-2 downregulation and inhibit cell proliferation. iiitd.edu.in
Research in Alcohol Withdrawal Syndrome
Alcohol Withdrawal Syndrome (AWS) can manifest as a life-threatening condition requiring prompt and appropriate treatment. Chronic alcohol consumption leads to neuroadaptive changes primarily involving gamma-aminobutyric acid (GABA), central noradrenaline, dopamine, and glutamate receptors. This results in an imbalance between inhibitory and excitatory neurotransmitters, causing nervous system hyperactivity. A reduced neurotransmission in GABAA pathways and an enhanced neurotransmission in glutamatergic pathways are implicated in this imbalance. thieme-connect.com
This compound, an anticonvulsant, has been investigated as a treatment option for AWS. Studies have shown that this compound can be effective in reducing alcohol withdrawal symptoms. nih.govdroracle.ai In seven studies involving 612 patients, this compound demonstrated a significant reduction in alcohol withdrawal scores. nih.govresearchgate.net One randomized controlled trial affirmed that this compound is an effective alternative to benzodiazepines for patients with mild to moderate AWS symptoms. aafp.org Another double-blind controlled study comparing this compound to oxazepam in alcoholic men with severe alcohol withdrawal found the drugs to be generally equally efficacious in treating the withdrawal syndrome. psychiatryonline.orgnih.gov Subjects in the this compound group exhibited a decline in global psychological distress from day 3 to day 7, while those taking oxazepam showed an increase. psychiatryonline.orgnih.gov
A systematic review and meta-analysis exploring the efficacy of combination therapy with tiapride (B1210277) and this compound in reducing AWS symptoms found a significant efficacy for this combination. thieme-connect.comnih.gov The analysis showed a significant efficacy of the combination in reducing AWS assessed by CIWA-A (p < 0.0001, z-value: 4.07). thieme-connect.com The favorable efficacy of this combination therapy remained consistent over time in cumulative analysis. thieme-connect.comnih.gov
However, trials comparing this compound with benzodiazepines have provided inconclusive evidence regarding this compound's ability to prevent alcohol withdrawal seizures and delirium tremens (DTs), potentially due to insufficient patient enrollment in comparative trials. nih.govresearchgate.net In some trials, this compound did not reduce alcohol withdrawal symptoms, possibly due to factors such as delayed administration, inadequate dosage, or insufficient sample size. nih.govresearchgate.net A systematic review and network meta-analysis indicated that while this compound improved endpoint Clinical Institute Withdrawal Assessment for Alcohol-Revised scores over placebo (d = -2.76; 95% CI, -4.13 to -1.40), it was not superior to placebo at reducing incident AWS seizures (RR = 1.0; CI 95% 0.76–1.33). oup.comnih.gov Limited evidence supports the use of this compound for mild or moderate alcohol withdrawal as sole treatment or in combination, but it may not be effective for severe withdrawal. wikipedia.org
The exact mechanism of action of this compound in treating alcohol withdrawal is not fully understood, but its "anti-kindling" effects are thought to be involved. droracle.ai this compound is a sodium channel blocker, binding to voltage-gated sodium channels in their inactive conformation, which prevents repetitive firing of action potentials. wikipedia.orgdrugbank.com It may also influence serotonin (B10506) systems and potentially block voltage-gated calcium channels, which could reduce neurotransmitter release. wikipedia.org
Research findings on this compound in Alcohol Withdrawal Syndrome:
| Study Type | Patient Count | Key Finding | Citation |
| Multiple studies | 612 | Demonstrated significant reduction in alcohol withdrawal scores. | nih.govresearchgate.net |
| Randomized controlled trial (vs. benzodiazepines) | Not specified | Effective alternative for mild to moderate AWS symptoms. | aafp.org |
| Double-blind controlled study (vs. oxazepam) | 66 | Generally equally efficacious in treating withdrawal syndrome; reduced psychological distress compared to oxazepam. | psychiatryonline.orgnih.gov |
| Systematic review and meta-analysis (Tiapride + this compound) | Not specified | Significant efficacy in reducing AWS symptoms (p < 0.0001, z-value: 4.07). | thieme-connect.comnih.gov |
| Comparative trials (vs. benzodiazepines) | Insufficient | Inconclusive evidence for preventing seizures and DTs. | nih.govresearchgate.net |
| Systematic review and network meta-analysis | 10692 | Improved CIWA-Ar scores over placebo (d = -2.76; 95% CI, -4.13 to -1.40); no benefit in reducing seizures. | oup.comnih.gov |
Research in Restless Leg Syndrome
Restless Legs Syndrome (RLS) is a sensorimotor disorder characterized by an urge to move the limbs, often accompanied by unpleasant sensations, which worsen at rest and are relieved by movement, typically with a diurnal pattern. bcm.edu The underlying pathophysiology is only partially understood, but brain iron deficiency and genetics are believed to play a role, with evidence suggesting a disturbance in dopamine transmission. bcm.eduaasm.orgspandidos-publications.com
Research has investigated the use of this compound in the treatment of RLS. A double-blind, placebo-controlled study involving 174 patients with RLS examined the effects of this compound over five weeks. nih.govnih.govbmj.com Both placebo and this compound showed a significant therapeutic effect (p < 0.01). nih.govnih.govbmj.com Notably, this compound was significantly more effective than placebo (p ≤ 0.03). nih.govnih.govbmj.com
Despite these findings, a systematic review and meta-analysis on the pharmacological responsiveness of periodic limb movements during sleep (PLMS) in patients with RLS did not find a significant effect of this compound on PLMS. nih.gov This review included original human studies that assessed PLMS modification with drug treatment using full-night polysomnography. nih.gov Another systematic review evaluating the efficacy and safety of anticonvulsant treatment for idiopathic RLS concluded that there is no scientific evidence on RLS treatment with anticonvulsants for clinical practice, noting that three studies with this compound were very heterogeneous, preventing a meta-analysis. scielo.br
An American Academy of Sleep Medicine (AASM) clinical practice guideline suggests against the use of this compound in adults with RLS, citing a conditional recommendation based on low certainty of evidence. aasm.org
While the exact mechanism of this compound in RLS is not fully elucidated, its known mechanism as a sodium channel blocker could play a role in modulating neuronal excitability, which is thought to be involved in the pathophysiology of RLS. wikipedia.orgdrugbank.com
Research findings on this compound in Restless Leg Syndrome:
| Study Type | Patient Count | Key Finding | Citation |
| Double-blind, placebo-controlled study | 174 | Significantly more effective than placebo in treating RLS symptoms (p ≤ 0.03). | nih.govnih.govbmj.com |
| Systematic review and meta-analysis (PLMS) | Not specified | Did not show a significant effect on PLMS. | nih.gov |
| Systematic review (Anticonvulsants in RLS) | 231 | No scientific evidence for anticonvulsant treatment in clinical practice; studies with this compound were heterogeneous. | scielo.br |
| AASM Clinical Practice Guideline | Not specified | Suggests against the use of this compound (low certainty of evidence). | aasm.org |
Pharmacogenomics and Genetic Modifiers of Response
Genetic Susceptibility to Severe Cutaneous Adverse Reactions
Severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare but life-threatening side effects associated with carbamazepine. mdpi.comijbcp.comhsa.gov.sg Genetic factors, particularly variations in human leukocyte antigen (HLA) genes, are strongly associated with an increased risk of developing these severe skin reactions. mdpi.comhee.nhs.uk
HLA-B*1502 Genotype Association
A strong and well-established association exists between the presence of the HLA-B15:02 allele and an increased risk of this compound-induced SJS/TEN. mdpi.compharmgkb.orgnih.gov This association was first identified in Han Chinese populations and has since been validated in several other Asian populations. mdpi.compharmgkb.orgnih.govmdpi.com Studies have shown a significantly higher frequency of the HLA-B15:02 allele in patients who developed this compound-induced SJS/TEN compared to tolerant patients or the general population. pharmgkb.org
For instance, research in Han Chinese patients demonstrated an odds ratio exceeding 1000 for the association between HLA-B15:02 and SJS induced by this compound. mdpi.com Another study found the HLA-B15:02 allele in 94.1% of individuals with this compound-induced SJS/TEN, compared to 9.5% in tolerant controls. pharmgkb.org This strong association has led to recommendations by regulatory bodies, such as the US Food and Drug Administration (FDA), for genetic screening of HLA-B*15:02 in patients of Asian ancestry before initiating this compound therapy. hsa.gov.sgnih.govmdpi.com
Table 1: Association of HLA-B*15:02 with this compound-Induced SJS/TEN
| Population | Association with HLA-B*15:02 | Odds Ratio (OR) | Reference |
| Han Chinese | Strong association | >1000 | mdpi.com |
| Asian populations (Malays, Thais, Indians) | Association observed | Not specified | mdpi.com |
| Caucasian | No common association | Not observed | mdpi.comhkjpaed.org |
| Japanese | Not commonly observed | Not observed | mdpi.comhkjpaed.org |
| Koreans | Not an effective marker | Not specified | capes.gov.br |
Population-Specific Associations
While HLA-B15:02 is a significant marker in many Asian populations, the genetic associations with this compound-induced SCARs can be population-specific. mdpi.comhkjpaed.orgmdpi.com For example, the association between HLA-B15:02 and this compound-induced SJS/TEN is not commonly observed in Japanese and Caucasian populations. mdpi.comhkjpaed.org
In European and Japanese populations, the HLA-A31:01 allele has been associated with this compound-induced hypersensitivity reactions, including SCARs. hkjpaed.orgmdpi.com A study in Koreans suggested that while HLA-B15:02 may not be an effective predictive marker, HLA-B15:11 and HLA-A31:01 were associated with this compound-induced SJS and HSS/SCAR, respectively. capes.gov.br These findings underscore the importance of considering population-specific genetic variations when assessing the risk of this compound-induced SCARs. mdpi.comhkjpaed.orgmdpi.com
Genetic Polymorphisms in Drug Metabolizing Enzymes
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, and by microsomal epoxide hydrolase (EPHX1). oatext.comnih.govmdpi.commedrxiv.orgdovepress.com Genetic polymorphisms in the genes encoding these enzymes can influence the rate of this compound metabolism, affecting drug concentrations and potentially impacting efficacy and the risk of adverse effects. oatext.comnih.govmdpi.com
Cytochrome P450 Enzyme Variants (e.g., CYP3A4, CYP3A5)
CYP3A4 and CYP3A5 are key enzymes involved in the initial metabolism of this compound to its active metabolite, This compound-10,11-epoxide (B195693). nih.govmdpi.commedrxiv.org Genetic variations in the CYP3A4 and CYP3A5 genes can lead to inter-individual differences in enzyme activity and, consequently, in this compound metabolism. nih.govmdpi.comneurology-asia.org
Studies have investigated the association between CYP3A4 and CYP3A5 polymorphisms and this compound metabolism and response, with some conflicting results reported. researchgate.netnih.gov The CYP3A4 rs2242480 (CYP3A4*1G) polymorphism, located in intron 10, has been suggested to enhance CYP3A4 expression and enzyme activity, potentially affecting this compound metabolism and resistance. medrxiv.org Certain CYP3A4 polymorphisms, such as rs12721627 and rs28371759, have been associated with reduced catalytic activity, while rs2740574 has been linked to lower levels of the this compound-diol metabolite and decreased activity. researchgate.netnih.gov
Regarding CYP3A5, the CYP3A5 rs776746 (CYP3A5*3) polymorphism is a common non-functional variant that can influence plasma this compound levels. mdpi.comresearchgate.netnih.gov Some studies suggest that individuals with the CYP3A5 wild-type allele may have higher this compound clearance and lower dose-adjusted levels compared to carriers of the CYP3A53 allele, particularly when this compound is used in combination with enzyme-inducing antiepileptic drugs. mdpi.comneurology-asia.org However, the influence of these polymorphisms on this compound pharmacokinetics can be complex and may vary depending on factors such as concomitant medications and ethnicity. mdpi.comneurology-asia.org
Table 2: Selected CYP Polymorphisms and Association with this compound Metabolism
| Gene | Polymorphism | rsID | Location | Potential Effect on Enzyme Activity | Reported Association with this compound Metabolism/Levels | Reference |
| CYP3A4 | CYP3A41G | rs2242480 | Intron 10 | Enhanced expression/activity | May affect metabolism and resistance | medrxiv.org |
| CYP3A4 | Not specified | rs12721627 | Not specified | Reduced catalytic activity | Associated with reduced activity | researchgate.netnih.gov |
| CYP3A4 | Not specified | rs28371759 | Not specified | Reduced catalytic activity | Associated with reduced activity | researchgate.netnih.gov |
| CYP3A4 | Not specified | rs2740574 | Not specified | Decreased activity | Linked to lower CBZ-diol levels and decreased activity | researchgate.netnih.gov |
| CYP3A5 | CYP3A53 | rs776746 | Intron 3 | Non-functional variant | Influences dose-adjusted plasma levels; may affect clearance | mdpi.comneurology-asia.orgresearchgate.netnih.gov |
Epoxide Hydrolase 1 (EPHX1) Variants
Microsomal epoxide hydrolase 1 (EPHX1), encoded by the EPHX1 gene, is responsible for converting the active this compound-10,11-epoxide metabolite into its inactive, water-soluble form, this compound-10,11-diol. oatext.comnih.govmedrxiv.orgdovepress.commdpi.com Polymorphisms in the EPHX1 gene can affect the enzyme's activity and thus influence the levels of the active epoxide metabolite. nih.govdovepress.comnih.gov
Two common polymorphic sites in the EPHX1 gene, rs1051740 (337T>C) and rs2234922 (416A>G), have been studied for their effects on EPHX1 activity and this compound plasma levels. nih.govmdpi.comnih.govloinc.org In vitro studies suggest that the 337T>C variant may decrease enzyme activity, while the 416A>G variant may increase it. dovepress.comnih.gov
Meta-analyses have indicated that both EPHX1 rs1051740 T>C and rs2234922 A>G are important genetic variants associated with plasma this compound concentration. nih.gov Specifically, the rs1051740 T>C polymorphism has been associated with decreased plasma this compound concentration, particularly in non-Asian populations. nih.gov The rs2234922 A>G polymorphism, especially the GG genotype, has been associated with increased plasma this compound concentration in Asian populations. nih.gov However, some studies have reported conflicting findings regarding the direct impact of these polymorphisms on this compound or this compound-10,11-epoxide levels in vivo. dovepress.comnih.gov
Table 3: EPHX1 Polymorphisms and Association with this compound Metabolism
| Gene | Polymorphism | rsID | Location | Potential Effect on Enzyme Activity | Reported Association with this compound Metabolism/Levels | Reference |
| EPHX1 | 337T>C | rs1051740 | Exon 3 | Decreased activity (in vitro) | Associated with decreased plasma CBZ (non-Asian) | nih.govdovepress.comnih.govnih.gov |
| EPHX1 | 416A>G | rs2234922 | Exon 4 | Increased activity (in vitro) | GG genotype associated with increased plasma CBZ (Asian) | nih.govdovepress.comnih.govloinc.orgnih.gov |
Genetic Basis of Ion Channelopathies and Differential Responses
This compound exerts its primary therapeutic effect by blocking voltage-gated sodium channels in the central nervous system, thereby reducing neuronal excitability. pharmgkb.orgmdpi.com Genetic variations in the genes encoding these sodium channels, as well as other ion channels, can contribute to the underlying pathophysiology of conditions like epilepsy (channelopathies) and influence an individual's response to this compound. pharmgkb.orgfrontiersin.orgnih.govspandidos-publications.com
Polymorphisms in sodium channel genes, such as SCN1A, SCN2A, and SCN3A, have been investigated for their association with this compound response and resistance in epilepsy patients. pharmgkb.orgmedrxiv.orgmedrxiv.org For example, the SCN1A variant IVS5N+5 G>A (rs3812718) has been associated with higher this compound dose requirements in some epilepsy patients. pharmgkb.orgmedrxiv.orgplos.org Variants in SCN2A and SCN3A may also contribute to this compound resistance. pharmgkb.org
Furthermore, the genetic basis of certain ion channelopathies can predict the effectiveness or contraindication of sodium channel blockers like this compound. In some cases of SCN8A-related epilepsies, this compound has shown positive seizure control, particularly in patients with loss-of-function mutations. frontiersin.org Conversely, in conditions like Dravet syndrome and other SCN1A-related seizure disorders, sodium channel blockers such as this compound may be contraindicated as they can potentially increase seizure frequency and severity. nih.gov This highlights how the specific genetic defect underlying an ion channelopathy can dictate the differential response to this compound.
Table 4: Selected Ion Channel Genes and Association with this compound Response
| Gene | Role | Reported Association with this compound Response/Resistance | Reference |
| SCN1A | Voltage-gated sodium channel α-subunit | Polymorphisms (e.g., rs3812718) associated with higher dose requirements; variants may influence resistance | pharmgkb.orgmedrxiv.orgmedrxiv.orgplos.org |
| SCN2A | Voltage-gated sodium channel α-subunit | Variants may contribute to this compound resistance | pharmgkb.org |
| SCN3A | Voltage-gated sodium channel α-subunit | Variants may contribute to this compound resistance | pharmgkb.org |
| SCN8A | Voltage-gated sodium channel α-subunit | This compound effective in some LoF mutations | frontiersin.org |
Neurobiological Effects and Neuroprotection Studies
Neuroprotective Potentials
Investigations have explored the neuroprotective capabilities of carbamazepine in different neuronal populations and models of neurological insult. frontiersin.orgnih.gov
Studies in Hippocampal and Cortical Neurons
Research involving cultured rat hippocampal neurons has examined the neuroprotective effects of this compound against various toxic stimuli, although some studies have yielded mixed results. While some earlier reports suggested protective effects against toxicity induced by glutamate (B1630785) or veratridine, other studies found that this compound did not protect hippocampal neurons from toxicity caused by kainate, veratridine, or ischemia-like conditions. core.ac.uknih.gov However, in vivo studies have indicated that this compound can reduce cerebral damage after focal ischemia. core.ac.uk
Studies in diabetic mice have shown that this compound treatment can alleviate retinal and optic nerve neural degeneration, protecting retinal neurons. frontiersin.org In a model of status epilepticus in mice, this compound was shown to prevent hippocampal neurodegeneration. researchgate.net
Molecular Mechanisms of Neuroprotection
The molecular mechanisms underlying this compound's potential neuroprotective effects are an active area of research. One proposed mechanism involves the activation of the Nerve Growth Factor (NGF)-induced PI3K/Akt/mTOR pathway. frontiersin.org Studies in diabetic mice demonstrated that this compound treatment reversed the reduction of NGF mRNA and protein levels in the retina, and its protective effect was, at least in part, mediated by the activation of the NGF/PI3K/Akt/mTOR pathway. frontiersin.org This pathway is known to play a vital role in neuronal differentiation and survival. frontiersin.orgresearchgate.net
This compound has also been shown to influence other molecular targets. It can inhibit the cyclic AMP (cAMP) generating system within the clinical therapeutic range. researchgate.net Additionally, it has been reported to modulate potassium channel activity and block acetylcholine (B1216132) receptors. researchgate.net Some studies suggest it can inhibit the release of endogenous glutamate induced by veratridine. researchgate.net
In a study investigating protection against kainic acid-induced neuronal cell death, this compound's protective effect was linked to the activation of signal transducer and activator of transcription-3 (STAT3). nih.gov
Combined Therapies for Enhanced Neuroprotection
Research has explored the potential for combining this compound with other agents to enhance neuroprotection. A study investigating the combination of this compound with nootropic drugs in rats with epilepsy found that these combinations had a positive effect on cognitive processes and showed a neuroprotective effect on brain structures. doaj.org The combined use demonstrated effects that were higher in strength and intensity compared to this compound used alone. doaj.org Specifically, the combination of this compound with Gliatilin was found to be the most effective in this study. doaj.org
Another study examined the combined effects of this compound and vinpocetine (B1683063) on hippocampal isolated nerve endings. nih.gov The study concluded that the additive effects of this compound and vinpocetine on presynaptic sodium channel-mediated responses might be advantageous in treating epileptic patients. nih.gov
In a rat model of convulsive status epilepticus, the adjunctive treatment of this compound and levetiracetam (B1674943) showed anticonvulsant and neuroprotective effects. researchgate.net The combination increased cell viability in HEK-293 cells. researchgate.net
Neurotoxicity Profiles and Mechanisms
Despite its therapeutic uses, this compound has also been associated with neurotoxicity, particularly at higher concentrations or in cases of overdose. medscape.comcore.ac.uknih.govnih.gov
Cellular Apoptosis and Caspase Activation
Studies have indicated that this compound can induce apoptosis in neuronal cells. In cultured rat hippocampal neurons, exposure to this compound caused nuclear chromatin condensation, a characteristic of apoptosis, and increased the activity of caspase-3-like enzymes. core.ac.uknih.gov This suggests that the apoptotic pathway may involve the activation of caspase-3. core.ac.uk
Similarly, in cultured rat cortical cells, this compound increased apoptotic cell death and induced morphological changes indicative of apoptosis, such as cell shrinkage and nuclear condensation or fragmentation. scirp.org this compound also decreased phospho-Akt levels and intracellular calcium levels in these cortical cultures. scirp.org
While some studies highlight this compound's role in inducing apoptosis, it's important to note that the mechanisms can be complex and potentially involve caspase-dependent and independent pathways depending on the context. mdpi.com
Impact on Neuronal Cell Populations
Research, particularly on prenatal exposure, has demonstrated that this compound can impact neuronal cell populations. A study in mice showed that prenatal exposure to this compound significantly reduced the number of neurons (NeuN-immunoreactive cells) in the hippocampus of newborn mice by 50% compared to non-exposed mice. plos.orgnih.gov This reduction in hippocampal neurons was still observed when the animals were 5 weeks old (20% reduction). plos.orgnih.gov These mice also exhibited a 25% reduction of neurons in the cortex cerebri at 5 weeks of age. plos.orgnih.gov
Chronic administration of this compound has also been linked to an increase in neurodegenerative changes in the adult brain, as observed in histological studies in rats which revealed a significant increase in neurons showing features of degeneration in the hippocampus. researchgate.net
The neurotoxic effects of this compound have also been investigated in aquatic organisms, where exposure led to a significant reduction in acetylcholinesterase enzyme activity and a decline in GABA levels in brain tissue of mosquitofish. tandfonline.com
Here is a table summarizing some of the research findings discussed:
| Study Type/Model | Neuronal Population | Key Finding Related to this compound | Citation |
| Diabetic Mice | Retinal and Optic Nerve Neurons | Alleviated neural degeneration, mediated partly by NGF/PI3K/Akt/mTOR activation. | frontiersin.org |
| Cultured Rat Hippocampal Neurons | Hippocampal Neurons | Induced apoptosis and increased caspase-3-like enzyme activity at higher concentrations. | core.ac.uknih.gov |
| Cultured Rat Cortical Cells | Cortical Neurons | Increased apoptotic cell death, decreased phospho-Akt and intracellular calcium levels. | scirp.org |
| Prenatal Exposure in Mice | Hippocampal and Cortical Neurons | Reduced neuronal cell populations in newborns and young mice. | plos.orgnih.gov |
| Rats (Epilepsy Model) | Brain Structures | Combined with nootropics showed neuroprotective effect and improved cognitive processes. | doaj.org |
| Rat Model of Status Epilepticus | Hippocampus | Prevented neurodegeneration. | researchgate.net |
| Cultured Cerebellar Granule Cells | Cerebellar Granule Cells | Induced dose-dependent neurotoxicity, protected by NMDA. | nih.gov |
| Chronic Administration in Rats | Hippocampus and Striatum | Increased neurodegenerative changes. | researchgate.net |
| Mosquitofish (Gambusia affinis) | Brain | Reduced acetylcholinesterase activity and GABA levels, indicating neurotoxicity. | tandfonline.com |
Mitigation of Excitotoxicity
Excitotoxicity, a process driven by excessive activation of excitatory amino acid receptors, particularly those for glutamate, is implicated in neuronal damage across various neurological disorders, including epilepsy and neurodegenerative diseases. patsnap.comiiste.org This overstimulation leads to an excessive influx of calcium ions into neurons, disrupting cellular homeostasis and triggering pathways that can result in cell death. iiste.orgresearchgate.net
This compound (CBZ) has demonstrated effects related to the mitigation of excitotoxicity through several proposed mechanisms. A primary mechanism involves the inhibition of voltage-gated sodium channels. patsnap.com By stabilizing the inactivated state of these channels, CBZ reduces repetitive neuronal firing and, consequently, the excessive release of excitatory neurotransmitters like glutamate. patsnap.com This modulation of neurotransmitter release helps to maintain the balance between excitatory and inhibitory signals in the brain, thereby reducing the potential for excitotoxic events. patsnap.com
Research has also explored the direct interaction of this compound with glutamate receptors. While some studies suggest a direct blocking effect on N-methyl-D-aspartate (NMDA) receptors, particularly in cultured spinal cord neurons where it blocked NMDA-activated membrane currents in a dose-dependent manner, other findings present a more complex picture. nih.gov Chronic administration of CBZ in rats has been shown to reduce NMDA receptor-mediated intracellular signaling, including the arachidonic acid cascade and the production of its metabolites, PGE2 and TXB2. nih.gov This suggests an indirect influence on NMDA receptor function or downstream signaling pathways. nih.gov However, some studies in cultured hippocampal neurons indicated that the neurotoxic effect caused by this compound itself was not mediated by NMDA or AMPA receptors. core.ac.ukuc.pt Furthermore, direct exposure of cerebellar neuronal cultures to glutamate was not mitigated by either nefopam (B83846) or this compound, although both were effective against veratridine-induced excitotoxicity and neurodegeneration. nih.gov
Studies investigating the effect of this compound on glutamate-induced cytotoxicity in glial cells, such as the C6 glioma cell line, have shown that this compound can decrease glial cell death. iiste.org However, this protective effect was demonstrated with acute administration, and long-term usage in this context potentially increased oxidative damage. iiste.org
While this compound's primary mechanism against excitotoxicity appears related to its effects on sodium channels and the subsequent reduction in glutamate release, its direct interactions with glutamate receptors, particularly NMDA receptors, and its effects on glial cells highlight the multifaceted nature of its neurobiological actions in mitigating excitotoxicity. patsnap.comiiste.orgnih.govnih.gov The involvement of AMPA and kainate receptors in excitotoxicity is well-established, but direct inhibitory effects of this compound on these receptors appear limited or require high concentrations according to some studies. iiste.orgresearchgate.neteneuro.orgoup.com
Drug Interactions and Metabolic Induction Research
Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6)
Carbamazepine is classified as a strong inducer of several CYP enzymes, notably CYP3A4 and CYP2B6. wikipedia.orgnih.govmdpi.com Research utilizing human hepatocytes and HepaRG cells has demonstrated its capacity to induce CYP1A2, CYP2B6, and CYP3A4. droracle.ai This induction involves the upregulation of these enzymes, leading to increased metabolic capacity in the liver. mdpi.com Beyond CYP3A4 and CYP2B6, this compound has also been reported to induce multiple other CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19, as well as UDP-glucuronosyltransferase (UGT) enzymes like UGT2B7. mdpi.comresearchgate.net
The induction effect is time-dependent, with autoinduction of this compound's own metabolism occurring over the first few weeks of administration, leading to a shorter half-life in patients on long-term therapy compared to those with short-term exposure. researchgate.netmedscape.com This autoinduction process typically takes about four weeks to reach a steady state. medscape.com
Impact on the Metabolism of Co-administered Pharmaceutical Agents
As a potent enzyme inducer, this compound can significantly reduce the plasma concentrations of drugs metabolized by the induced enzymes, particularly CYP3A4 and CYP2B6. nih.gov This accelerated metabolism can result in subtherapeutic levels of co-administered drugs, potentially leading to loss of efficacy. nih.govmedscape.com
Studies have demonstrated substantial decreases in the area under the plasma concentration-time curve (AUC) for sensitive CYP3A4 and CYP2B6 substrates when co-administered with this compound. For instance, research has shown AUC decreases of 82% for simvastatin (B1681759) (a CYP3A4 substrate) and 90% for bupropion (B1668061) (a CYP2B6 substrate) when given concurrently with this compound. nih.gov The metabolism of many other drugs across various therapeutic classes can also be induced, including tricyclic antidepressants, antipsychotics, steroid oral contraceptives, glucocorticoids, oral anticoagulants, cyclosporine, theophylline, chemotherapeutic agents, and cardiovascular drugs. medscape.comnih.gov
Specific examples of drugs whose metabolism is increased by this compound include:
Phenytoin (B1677684) (primarily metabolized by CYP2C9, but also affected by this compound's induction of other CYPs) mdpi.commedscape.com
Clonazepam medscape.comnih.gov
Ethosuximide medscape.comnih.gov
Lamotrigine (B1674446) nih.gov
Topiramate nih.gov
Tiagabine nih.gov
Remacemide nih.gov
Valproic acid (although interactions are complex and also involve enzyme inhibition) medscape.comnih.gov
Trazodone (CYP3A4 substrate) wikipedia.org
Oral factor Xa inhibitors like edoxaban (B1671109) and apixaban (B1684502) (substrates of CYP3A4 and P-gp) frontiersin.org
Research on the co-administration of this compound with edoxaban showed that this compound reduced the AUC of edoxaban by a factor of 0.48 and its Cmax by a factor of 0.47. frontiersin.org Similarly, it decreased the exposure of microdosed apixaban and rivaroxaban. frontiersin.org
The induction of enzymes by this compound can also affect endogenous metabolic pathways, potentially influencing the metabolism of bone, gonadal steroids, and lipids. medscape.com
Inhibition of this compound Metabolism
While this compound is primarily known as an enzyme inducer, its metabolism can also be inhibited by certain substances, leading to increased plasma this compound concentrations. This compound is primarily metabolized by CYP3A4 to its active metabolite, This compound-10,11-epoxide (B195693). wikipedia.orgnih.govmims.com
Inhibition of CYP3A4 or other enzymes involved in this compound metabolism can elevate this compound levels, potentially leading to toxicity. nih.govmedscape.comnih.gov Examples of substances that have been shown to inhibit this compound metabolism include:
Macrolide antibiotics (e.g., erythromycin, clarithromycin) medscape.comnih.gov
Cimetidine (B194882) medscape.comnih.govresearchgate.net
Isoniazid medscape.comnih.gov
Metronidazole nih.gov
Certain antidepressants nih.gov
Verapamil nih.gov
Diltiazem nih.gov
Danazol nih.gov
Propoxyphene medscape.comnih.gov
Grapefruit juice (inhibits CYP3A4 in the gut wall and liver) wikipedia.org
Stiripentol nih.gov
Remacemide nih.gov
Acetazolamide nih.gov
Piperine (a component of black pepper) has shown time-dependent inhibitory effects on this compound metabolism in vitro. researchgate.netnih.gov
Studies investigating the interaction between cimetidine and this compound have shown that cimetidine can increase this compound plasma levels and prolong its elimination half-life, likely through the inhibition of hepatic microsomal enzymes. researchgate.net This interaction's clinical significance may be time-dependent, particularly in the context of this compound's autoinduction. researchgate.net
Furthermore, inhibition of microsomal epoxide hydrolase (mEH), the enzyme responsible for metabolizing the active metabolite this compound-10,11-epoxide, can lead to an accumulation of this active metabolite. wikipedia.org Valproic acid, valpromide, valnoctamide, and progabide (B1679169) are known inhibitors of mEH. wikipedia.orgnih.gov
Research on Metabolic Ratio and Enzyme Activity Monitoring in Polytherapy
Monitoring metabolic ratios and enzyme activity is a valuable approach in understanding and managing drug interactions in patients receiving this compound polytherapy. Analyzing the concentrations of this compound and its metabolites, particularly the ratio of metabolites (like this compound-10,11-epoxide and its diol metabolite) to the parent drug, can provide insights into the activity of the enzymes involved in this compound's biotransformation. nih.govelsevier.es
Research in epileptic children on this compound polytherapy has demonstrated the utility of analyzing total and free this compound and its metabolites simultaneously. nih.gov This approach clearly showed the heteroinduction effects of other antiepileptic drugs like phenytoin, phenobarbital (B1680315), or primidone (B1678105) on this compound metabolism. nih.gov Patients receiving this compound with these inducers exhibited decreased serum this compound level/dose ratios and significantly increased concentrations of this compound-10,11-epoxide and trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (CBZ-H). nih.gov The concentration ratios of CBZ-H/CBZ and this compound-10,11-epoxide/CBZ were also significantly higher in these patients. nih.gov
In the context of interactions with valproic acid, which involves both protein binding displacement and metabolic inhibition, patients on concomitant therapy showed increased free fractions of this compound and this compound-10,11-epoxide, and substantially increased serum this compound-10,11-epoxide concentrations and this compound-10,11-epoxide level/dose ratios, while CBZ-H/carbamazepine-10,11-epoxide ratios were decreased. nih.gov
Monitoring these metabolic ratios can offer detailed information about the in vivo activity of the enzymes involved in this compound metabolism and help in understanding drug interactions under different polytherapy regimens. nih.gov This principle can be extended to monitor the influence of various physiological or pathological conditions on this compound metabolism. nih.gov
Genetic polymorphisms in drug-metabolizing enzymes, such as CYP3A4 and epoxide hydrolase 1 (EPHX1), can also influence this compound metabolism and contribute to inter-individual variability in drug levels and metabolic ratios. mdpi.comdovepress.comresearchgate.net Research has explored the association between specific polymorphisms and metabolic ratios, although findings can sometimes be conflicting. mdpi.comdovepress.com
The use of physiologically based pharmacokinetic (PBPK) modeling is another research approach employed to understand and predict this compound's nonlinear pharmacokinetics and its induction potential on CYP enzymes. nih.govmdpi.com These models can help simulate drug-drug interactions and evaluate the impact of this compound as an inducer on various victim drugs. nih.govmdpi.com
Here is a summary of some research findings on the impact of this compound on co-administered drugs:
| Co-administered Drug (Substrate) | Primary Metabolizing Enzyme(s) Affected by CBZ Induction | Observed Impact on Co-administered Drug Exposure (e.g., AUC Decrease) | Source |
| Simvastatin | CYP3A4 | 82% decrease in AUC | nih.gov |
| Bupropion | CYP2B6 | 90% decrease in AUC | nih.gov |
| Edoxaban | CYP3A4, P-gp | AUC reduced by a factor of 0.48 | frontiersin.org |
| Apixaban | CYP3A4, P-gp | Exposure decreased by a factor of 0.66 (microdosed) | frontiersin.org |
| Rivaroxaban | CYP3A4, P-gp | Exposure decreased by a factor of 0.56 (microdosed) | frontiersin.org |
| Midazolam | CYP3A4 | AUC reduced by 82% (GMR 0.18) | frontiersin.org |
| Trazodone | CYP3A4 | Concentrations reduced by 60-74% | wikipedia.org |
Analytical Methods and Research Methodologies
Quantitation Techniques for Carbamazepine and its Metabolites
Accurate and sensitive quantitation of this compound and its metabolites is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. Several analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound and its primary active metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), in biological samples such as plasma. jchemrev.comtandfonline.comjchemrev.com HPLC coupled with ultraviolet (UV) detection is a common approach, offering sufficient sensitivity for the therapeutic range of this compound. jchemrev.commdpi.com For instance, a sensitive HPLC-UV method for CBZ and CBZ-E in human plasma demonstrated linearity over a range of 0.10 to 10.0 µg/mL with good correlation coefficients. tandfonline.com The method involved a mobile phase of sodium phosphate (B84403) monobasic and methanol (B129727), with detection at 225 nm. tandfonline.com Another HPLC-UV method for CBZ in rabbit plasma utilized a C18 column with a mobile phase of methanol and water (50:50) and UV detection at 285 nm, showing specificity and acceptable accuracy and precision. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity, selectivity, and throughput compared to HPLC-UV, making them powerful tools for quantifying this compound and its metabolites in complex matrices. researchgate.nettandfonline.comnih.govtsijournals.com LC-MS/MS can effectively separate and quantify multiple antiepileptic drugs, including this compound and this compound-10,11-epoxide, even in small volume samples like those collected via volumetric absorptive microsampling. jchemrev.comjchemrev.com A rapid and sensitive LC-MS/MS method for this compound in human serum involved deproteinization with acetonitrile (B52724) and analysis using a C18 column with electrospray ionization (ESI) in positive mode. researchgate.nettandfonline.com Multiple reaction monitoring (MRM) transitions are selected for specific and sensitive detection. researchgate.nettandfonline.comtsijournals.com LC-MS/MS has also been applied for the simultaneous analysis of this compound and several of its metabolites, including 10,11-dihydro-10,11-epoxythis compound, 10,11-dihydro-10,11-dihydroxythis compound, 2-hydroxythis compound (B22019), 3-hydroxythis compound (B22271), and 10,11-dihydro-10-hydroxythis compound, in aqueous environmental samples following solid-phase extraction (SPE). acs.org Recoveries from different water matrices were generally high, and the method allowed for the detection of metabolites at varying concentrations. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the determination of this compound, particularly in environmental analysis and forensic toxicology. tandfonline.comunl.edunih.gov Due to its relatively low volatility, this compound often requires derivatization before GC-MS analysis. tandfonline.comunl.educore.ac.uk A GC-MS/MS method for pharmaceutical residues, including this compound, in wastewater utilized SPE and chemical derivatization, achieving quantification limits in the ng/L range. tandfonline.com GC-MS can also be used to identify this compound, although caution is needed as certain metabolites, like 10,11-dihydro-10-hydroxythis compound, can break down in the GC injector port to form this compound. faa.gov
Other quantitative methods mentioned include HPLC with electrochemical detection nih.gov, high-performance thin-layer chromatography (HPTLC), micellar electrokinetic chromatography (MEKC), and ultra-fast liquid chromatography (UFLC) jchemrev.comnih.gov. Fluorescence polarization immunoassay (FPIA) has also been used for determining this compound concentrations in serum in clinical studies. mdpi.comnih.govresearchgate.net
Here is a table summarizing some of the quantitation techniques:
| Technique | Matrix Examples | Key Features | Metabolites Quantified (Examples) | Citations |
| HPLC-UV | Human Plasma, Rabbit Plasma | Relatively accessible, sufficient sensitivity for therapeutic range. | This compound-10,11-epoxide | jchemrev.comtandfonline.comjchemrev.commdpi.comnih.gov |
| LC-MS/MS | Human Serum, Aqueous Samples | High sensitivity, selectivity, throughput; suitable for complex matrices. | This compound-10,11-epoxide, Multiple Hydroxylated Metabolites | jchemrev.comresearchgate.nettandfonline.comnih.govtsijournals.comacs.org |
| GC-MS/MS | Wastewater, Tissue Extracts | Suitable for volatile compounds (often requires derivatization for CBZ). | This compound | tandfonline.comunl.edunih.gov |
| HPLC-Electrochem | Serum | Sensitive detection at ng and µg levels. | This compound | nih.gov |
| FPIA | Serum | Used in clinical studies for determining CBZ concentration. | This compound | mdpi.comnih.govresearchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool for quantitatively describing the pharmacokinetics of this compound and predicting its behavior in various scenarios, including drug-drug interactions (DDIs) and in different populations. mdpi.comresearchgate.netnih.govfrontiersin.org PBPK models integrate physiological and anatomical parameters with drug-specific properties to simulate absorption, distribution, metabolism, and excretion (ADME) processes. frontiersin.org
PBPK models for this compound have been developed to include its metabolism by cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2C8, and CYP2B6, as well as UDP-glucuronosyltransferase (UGT) 2B7, and the formation and metabolism of its active metabolite, this compound-10,11-epoxide, by epoxide hydrolase 1 (EPHX1). mdpi.comresearchgate.net These models can account for this compound's autoinduction of its own metabolism. mdpi.comresearchgate.netnih.gov
PBPK modeling is recognized and recommended by regulatory agencies like the FDA and EMA for predicting DDIs. mdpi.com Studies have utilized PBPK models to predict this compound's interactions with various drugs, demonstrating good performance in predicting changes in AUC and Cmax ratios. mdpi.comresearchgate.netnih.gov For example, a PBPK model accurately predicted this compound DDIs with alprazolam, bupropion (B1668061), erythromycin, efavirenz, and simvastatin (B1681759). mdpi.comresearchgate.net Another study used a PBPK parent-metabolite model to investigate the mechanisms behind this compound's nonlinear pharmacokinetics and its induction potential on CYP3A4 and CYP2C9 enzymes, attributing the nonlinearity to autoinduction and nonlinear absorption due to poor solubility. nih.govmdpi.com PBPK models have also been applied to extrapolate this compound's pharmacokinetics and potential drug interactions to pediatric populations by incorporating age-related physiological changes. frontiersin.org
Therapeutic Drug Monitoring (TDM) as a Research Tool
Therapeutic Drug Monitoring (TDM) of this compound is essential due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. mdpi.commdpi.comupm.edu.my While primarily a clinical tool to optimize individual patient therapy, TDM data also serves as a valuable research tool. mdpi.comvalpo.edu
TDM allows for the collection of real-world data on this compound plasma concentrations in diverse patient populations under various clinical conditions. This data is crucial for understanding the factors influencing this compound pharmacokinetics, including age, concomitant medications leading to drug interactions, and potential non-compliance. mdpi.comnih.gov Research studies based on TDM data can investigate the correlation between plasma concentrations and clinical outcomes, contributing to the refinement of therapeutic ranges and dosage guidelines. mdpi.commdpi.comnih.gov
Retrospective analyses of TDM data from large patient cohorts can provide insights into the prevalence of subtherapeutic or supratherapeutic concentrations and identify patient characteristics associated with these levels. mdpi.comnih.govresearchgate.net For instance, a 20-year observational study utilizing TDM data found that only a certain percentage of samples were within the therapeutic range, highlighting the need for monitoring regardless of age and sex to ensure efficacy and safety. mdpi.comnih.govresearchgate.netnih.gov TDM data can also be used to evaluate and compare different approaches for dose adjustment. upm.edu.my
In vitro and In vivo Experimental Models for Mechanism Elucidation
Understanding the mechanisms of action of this compound involves the use of various in vitro and in vivo experimental models. These models allow researchers to investigate the drug's effects at the cellular, tissue, and organism levels.
In vitro models, such as cultured neurons or cell lines expressing specific ion channels, are used to study the direct interactions of this compound with its molecular targets, primarily voltage-gated sodium channels (VGSCs). frontiersin.orgjneurosci.orgdrugbank.comnih.govpnas.org Patch-clamp electrophysiology on these cells allows for detailed analysis of this compound's effects on sodium channel kinetics, including its well-established use-dependent block. frontiersin.orgjneurosci.orgnih.govpnas.org Studies using in vitro models have demonstrated that this compound binds to VGSCs and prevents action potentials by blocking these channels in a use-dependent manner, meaning the block is enhanced when the channels are frequently activated. jneurosci.orgdrugbank.comnih.govpnas.orgmdpi.com
In vivo models, typically rodents (e.g., rats and mice), are widely used to study the anticonvulsant effects of this compound in the context of a whole organism and complex neural networks. drugbank.commdpi.combiorxiv.orgbiorxiv.org Animal models of epilepsy, induced through various methods, are used to evaluate this compound's ability to suppress seizure activity. jneurosci.orgdrugbank.commdpi.combiorxiv.org These studies can involve monitoring of electroencephalographic (EEG) activity to assess seizure frequency and duration. biorxiv.orgbiorxiv.org In vivo models also allow for the investigation of this compound's effects on behavior and the identification of brain regions involved in its anticonvulsant action. drugbank.comnih.gov Research in these models has shown that this compound can decrease polysynaptic nerve response and inhibit post-tetanic potentiation. drugbank.com
Combined in vitro and in vivo approaches are often employed to bridge the gap between molecular targets and behavioral outcomes. For example, studies might use in vitro electrophysiology to confirm a direct effect on ion channels and then validate the functional consequence in an in vivo seizure model. jneurosci.orgbiorxiv.orgbiorxiv.org Furthermore, ex vivo preparations, such as brain slices, allow for the study of this compound's effects on neuronal activity and synaptic transmission within preserved local circuits. nih.govbiorxiv.orgbiorxiv.org Studies using human hippocampal slices from patients with epilepsy have shown that the use-dependent block of sodium channels by this compound can be lost in cases of drug-resistant epilepsy. nih.gov
Electrophysiological Studies (e.g., Activity Clamp)
Electrophysiological studies are critical for understanding how this compound affects the electrical activity of neurons and neural networks. Techniques such as patch-clamp recordings, including voltage clamp and current clamp, are fundamental in this area. nih.govpnas.orgbiorxiv.orgbiorxiv.org These methods allow for the measurement of ion currents across neuronal membranes and the recording of changes in membrane potential and action potential firing patterns. frontiersin.orgnih.govpnas.orgbiorxiv.orgbiorxiv.org
This compound's primary mechanism of action, the block of voltage-gated sodium channels, is extensively studied using electrophysiological techniques. frontiersin.orgjneurosci.orgdrugbank.comnih.govpnas.orgmdpi.com Voltage clamp allows researchers to control the membrane potential and measure the resulting ion currents, directly demonstrating this compound's inhibition of sodium currents, particularly in a use-dependent manner. frontiersin.orgpnas.org Current clamp allows for the study of how this compound affects neuronal excitability and action potential firing in response to current injections or synaptic inputs. jneurosci.orgnih.govresearchgate.netnih.gov
Activity clamp, a more advanced electrophysiological technique, is particularly useful for investigating the effects of drugs like this compound during realistic patterns of neuronal activity, such as those occurring during epileptiform bursts. jneurosci.orgnih.govresearchgate.netnih.gov This method involves recording the complex synaptic conductances that a neuron receives during network activity and then replaying these exact conductance patterns into a single, pharmacologically isolated neuron using dynamic clamp. jneurosci.orgnih.govresearchgate.netnih.gov By comparing the neuron's response to the same activity pattern in the presence and absence of this compound, researchers can isolate the drug's effects at the single-cell level from network-level influences. jneurosci.orgnih.govresearchgate.netnih.gov
Activity clamp studies have provided valuable insights into the paradoxical effects of this compound, such as its potential to exacerbate absence seizures in some cases. jneurosci.orgbiorxiv.orgbiorxiv.orgnih.gov Using activity clamp, it was shown that this compound consistently decreased the reliability of the second action potential within epileptiform bursts. jneurosci.orgnih.govresearchgate.netnih.gov This single-cell effect, when integrated into network models, could explain the observed increase in burst frequency at the network level. jneurosci.orgnih.govresearchgate.netnih.gov Electrophysiological studies have also investigated this compound's effects on other ion channels and neurotransmitter systems, contributing to a more comprehensive understanding of its complex pharmacological profile. drugbank.combiorxiv.orgbiorxiv.orgresearchgate.net For example, studies have explored its impact on GABAergic synaptic transmission. biorxiv.orgbiorxiv.org
Here is a table summarizing data from an activity clamp study:
| Condition | Average Number of Action Potentials per Burst (Mean ± SEM) | p-value (vs. Control) | Citation |
| Control | Baseline (e.g., ~5-6 APs) | - | researchgate.net |
| This compound (30 µM) | Decreased (e.g., ~3-4 APs) | < 0.001 | researchgate.net |
Note: Specific numerical values for the average number of action potentials can vary between studies and experimental conditions. The table above illustrates the type of data obtained from activity clamp experiments showing a decrease in action potentials per burst with this compound. researchgate.net
Investigational Derivatives and Future Research Avenues
Development of Novel Carbamazepine Derivatives and Analogues
The development of novel this compound derivatives and analogues aims to improve its pharmacological profile, potentially enhancing efficacy, reducing toxicity, or targeting specific mechanisms. This compound itself is a dibenzazepine (B1670418) carboxamide. tandfonline.comchemicalbook.com Structurally related derivatives include oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate, which were developed to address some of the pharmacokinetic and tolerability issues associated with this compound. tandfonline.com
Researchers are synthesizing new analogues by modifying the dibenz[b,f]azepine heterocyclic system. rsc.org For instance, studies have explored the synthesis of halogenated this compound analogues as probes for structure-metabolism and hypersensitivity effects. rsc.org
Novel derivatives, such as BIA 2-093 ((S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide) and BIA 2-024 (10,11-dihydro-10-hydroxyimino-5H-dibenz[b,f]azepine-5-carboxamide), have been developed and investigated for their antiepileptic potential with potentially improved properties compared to this compound and oxcarbazepine. researchgate.netnih.gov In in vitro studies using cultured rat hippocampal neurons, BIA 2-093 and BIA 2-024 showed less toxicity at higher concentrations compared to this compound and oxcarbazepine. nih.gov Their anticonvulsant efficacy is primarily attributed to the inhibition of sodium channel activity, similar to this compound. researchgate.net
Beyond neurological applications, the pharmacophoric core of this compound has shown potential in oncology. Researchers have designed and synthesized this compound derivatives with potential antitumor activity, particularly in models of Acute Lymphoblastic Leukemia (ALL). plos.orgnih.govplos.org For example, the derivative CR80 was designed and synthesized, demonstrating promising in vitro activity against the U-937 cell line with an IC50 value in the range of 0.8–1 micromolar. plos.orgnih.gov This research often utilizes computational drug design strategies to identify and optimize compounds targeting specific proteins like beta-tubulin. plos.orgnih.gov
Photopharmacology and Photoswitchable Analogues Research
Photopharmacology involves developing light-activated drugs to control pharmacological activity spatially and temporally using light. researchgate.netbiotech-spain.com This approach aims to reduce systemic side effects by activating the drug only at the target site. biotech-spain.com
Researchers have developed photoswitchable analogues of this compound. wikipedia.orgresearchgate.netbiotech-spain.comicrea.cat These compounds are modified with a light-sensitive molecular switch, such as an azobenzene (B91143) moiety, allowing their activity to be controlled by specific wavelengths of light. biotech-spain.comicrea.cat Examples include Carbazopine-1 and Carbadiazocine. researchgate.netbiotech-spain.comicrea.cat
Studies in zebrafish larvae have shown that these photoswitchable derivatives allow for the reversible control of hippocampal neurons and locomotion using light. biotech-spain.com Carbadiazocine, a bridged azobenzene analogue, has demonstrated analgesic effects in a rat model of neuropathic pain upon non-invasive illumination, inhibiting local nerve signals on demand without causing sedation or toxicity. wikipedia.orgbiotech-spain.com Carbazopine-1 can be isomerized under 380 nm illumination and back-isomerized under 500 nm illumination, with a thermal relaxation half-life in the dark of 3.6 hours. researchgate.net
Data on Photoswitchable this compound Analogues:
| Analogue | Description | Light Activation Wavelength(s) | Observed Effect | Model System | Citation |
| Carbazopine-1 | Linearized, ring-opened azobenzene analog | 380 nm (activation), 500 nm (deactivation) | Reversible control of hippocampal neurons/locomotion | Zebrafish larvae | biotech-spain.comresearchgate.net |
| Carbadiazocine | Bridged azobenzene (diazocine) analog | Amber light (activation) | Analgesic effect, neuroinhibition | Zebrafish larvae, Rat model of neuropathic pain | wikipedia.orgbiotech-spain.comicrea.cat |
Drug Repurposing Strategies
Drug repurposing involves investigating existing drugs for new therapeutic indications. This compound, with its known safety profile and pharmacological properties, is being explored for repurposing in various conditions.
One significant area of repurposing research is in the treatment of genetic skeletal diseases, specifically Metaphyseal Chondrodysplasia, type Schmid (MCDS). europa.eueuropa.euorpha.net MCDS is caused by mutations in collagen X, leading to endoplasmic reticulum (ER) stress in chondrocytes. europa.eueuropa.eu Pre-clinical studies have indicated that this compound can alleviate ER stress caused by mutant collagen X and restore bone growth in a mouse model of MCDS. europa.eueuropa.eu A clinical trial (MCDS-Therapy) is underway to advance the repurposing of this compound for MCDS in children. europa.eueuropa.eu Preliminary analysis from this trial has identified potential early treatment response markers and a trend towards partial resolution of stress and chronic inflammation with this compound treatment. europa.eu
This compound is also being investigated for repurposing in the treatment of gonococcal infections in women. asm.orgasm.org Research has shown that this compound can block the interaction between Neisseria gonorrhoeae pili and human complement receptor 3 (CR3), an interaction crucial for infection. asm.orgasm.org Studies quantifying this compound levels in vaginal fluid of women taking the medication for epilepsy found concentrations sufficient to significantly reduce viable gonococci in ex vivo cervical cell infections. asm.orgasm.org This suggests potential for this compound as a host-targeted therapy for gonococcal cervicitis. asm.orgasm.org
Design of Pharmacogenetics Strategies for Personalized Medicine
Pharmacogenetics studies how genetic variations influence drug response, with the goal of personalizing medicine to improve efficacy and reduce adverse effects. nih.govresearchgate.net For this compound, pharmacogenetic research is particularly focused on predicting the risk of severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). nih.govoaepublish.comfrontiersin.org
A strong association has been found between the presence of the HLA-B15:02 allele and this compound-induced SJS/TEN, particularly in individuals of Han Chinese and other South Asian ethnic groups. nih.govoaepublish.comfrontiersin.org Genotyping for HLA-B15:02 is recommended by regulatory agencies and guidelines in these populations before initiating this compound therapy to identify individuals at high risk. oaepublish.com Studies have demonstrated that pre-emptive HLA-B*15:02 screening can significantly reduce the incidence of this compound-induced SJS-TEN. oaepublish.comfrontiersin.org
Another allele, HLA-A*31:01, has been linked to an increased risk of other this compound-induced hypersensitivity reactions, including maculopapular exanthema and drug reaction with eosinophilia and systemic symptoms (DRESS), and shows a weaker association with SJS/TEN. oaepublish.com This allele is more frequent in various ethnic groups, including Europeans. oaepublish.com
Beyond hypersensitivity reactions, pharmacogenomic studies are also exploring the influence of genetic polymorphisms in drug-metabolizing enzymes (such as CYP3A4, CYP3A5, CYP2C8, EPHX1, and UGT2B7) and transporters (like ABCB1 and ABCC2) on this compound's pharmacokinetics, which can affect efficacy and contribute to drug resistance in conditions like epilepsy. nih.govdrugbank.com While further research is needed, identifying these polymorphisms could potentially serve as biomarkers for predicting responsiveness to this compound therapy. nih.gov
Genetic Factors Associated with this compound Response and Risk:
| Genetic Marker | Associated Outcome | Population Relevance | Citation |
| HLA-B15:02 | Increased risk of SJS/TEN | Primarily Han Chinese and South Asian ethnic groups | nih.govoaepublish.comfrontiersin.org |
| HLA-A31:01 | Increased risk of hypersensitivity reactions (including DRESS), weaker association with SJS/TEN | Various ethnic groups, including Europeans | oaepublish.com |
| CYP Enzymes | Influence on this compound metabolism and pharmacokinetics | General population, potential for drug resistance | nih.govdrugbank.com |
| Transporters (ABCB1, ABCC2) | Influence on this compound transport and pharmacokinetics | General population, potential for drug resistance | nih.gov |
Exploration of Novel Therapeutic Targets
While this compound is primarily known as a voltage-gated sodium channel blocker, research is exploring its interaction with other potential therapeutic targets. wikipedia.orgdrugbank.com
One area of investigation is the interaction of this compound with voltage-gated sodium channel subtypes, specifically NaV1.7. wjgnet.comnih.gov NaV1.7 channels are significant in pain disorders, and mutations in the gene encoding this channel contribute to severe hereditary pain syndromes. wjgnet.com Preclinical studies suggest that this compound's effects in treating conditions like osteoarthritis may involve targeting NaV1.7 channels, potentially reducing pain and protecting against joint degradation. wjgnet.com Furthermore, this compound has shown a novel action as an activation modulator of certain mutant NaV1.7 channels. nih.gov
Research has also identified that this compound binds to the cysteine-rich domain (CRD) of the Wnt receptor Frizzled-8 (FZD8). nih.govacs.org Wnt signaling is involved in various physiological processes and its misregulation is observed in certain cancers. nih.govacs.org this compound has been shown to suppress FZD8-mediated Wnt/β-catenin signaling in cellular assays. nih.govacs.org The binding of this compound to a novel pocket on the FZD8 CRD suggests a potential therapeutic target in conditions where Wnt signaling is dysregulated, including certain cancers and potentially contributing to the understanding of this compound's effects in epilepsy. nih.govacs.org
Research into Combination Therapies
Investigating combination therapies involving this compound aims to enhance efficacy, achieve better seizure control in refractory epilepsy, or address complex conditions that may benefit from multi-modal approaches.
Studies have explored the efficacy of this compound in combination with other antiepileptic drugs (AEDs). While combining this compound with certain AEDs like phenytoin (B1677684) or phenobarbital (B1680315) has been evaluated, the therapeutic advantage of such combinations is not always established, and interactions can occur, affecting drug concentrations. chemicalbook.comnih.govneurology.org For instance, coadministration with phenytoin or phenobarbital can decrease serum this compound concentration. nih.gov Rational polypharmacy often involves combining AEDs with different mechanisms of action to maximize efficacy and minimize side effects. tandfonline.com Successful combination therapies reported in studies include this compound with valproic acid, levetiracetam (B1674943), or topiramate. tandfonline.com
Beyond epilepsy, combination therapies involving this compound are being investigated for other indications. For example, the combination of tiapride (B1210277) and this compound has been explored as an alternative treatment option for alcohol withdrawal symptoms. nih.gov
Research on this compound Combination Therapies:
| Combination Partner(s) | Target Condition | Observed Outcome | Citation |
| Phenytoin | Epilepsy | Decreased serum this compound concentration, limited additional therapeutic advantage in mice. | nih.govneurology.org |
| Phenobarbital | Epilepsy | Decreased serum this compound concentration, additive efficacy and toxicity in experimental models. | tandfonline.comnih.gov |
| Phenytoin and Phenobarbital | Epilepsy | Most efficacious for seizure control in one study, decreased serum this compound. | nih.gov |
| Valproic acid | Epilepsy | Additive antiseizure activity and infra-additive toxicity in experimental models. | tandfonline.com |
| Levetiracetam | Epilepsy | Reported among common successful duo-therapies. | tandfonline.com |
| Topiramate | Epilepsy | Reported among common successful duo-therapies. | tandfonline.com |
| Tiapride | Alcohol withdrawal symptoms | Investigated as an alternative treatment option. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying carbamazepine in pharmaceutical formulations, and how do they compare in terms of complexity and accuracy?
- Methodological Answer : Spectrophotometric and HPLC-based methods are commonly used. However, HPLC offers higher specificity and reproducibility, particularly for complex matrices. To validate a method, follow protocols such as those in automated chemistry analyzers, ensuring calibration with spiked samples and cross-validation using inter-laboratory comparisons . Note that statistical comparisons between methods (e.g., ANOVA for precision) are critical to address discrepancies in reported sensitivities .
Q. How can researchers design experiments to assess this compound's bioremediation using bacterial strains?
- Methodological Answer :
Strain Selection : Use gram-negative bacteria (e.g., Pseudomonas spp.) due to their higher degradation efficiency compared to gram-positive strains .
Culture Optimization : Employ mixed cultures in a mineral medium under aerobic conditions to enhance degradation rates .
Monitoring : Quantify this compound removal via LC-MS/MS and track metabolic byproducts (e.g., 10,11-epoxide) to confirm biodegradation pathways .
Q. What are the key considerations in developing a free this compound assay for clinical research?
- Methodological Answer :
- Sample Preparation : Use ultrafiltration to separate protein-bound this compound from free fractions .
- Validation : Include precision studies (intra-day and inter-day CV <15%) and recovery tests (85–115%) using control samples .
- Interference Checks : Test for cross-reactivity with structurally related compounds (e.g., oxcarbazepine) to ensure assay specificity .
Advanced Research Questions
Q. How can conflicting data on this compound removal efficiencies across different experimental setups (e.g., chemical oxidation vs. bioremediation) be reconciled?
- Methodological Answer :
Standardized Protocols : Use identical initial this compound concentrations (e.g., 10 mg/L) and pH (neutral) for cross-method comparisons .
Mechanistic Analysis : Pair experimental data (e.g., FeS-S2O8<sup>2−</sup> degradation kinetics) with DFT calculations to identify dominant reaction pathways .
Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., temperature, catalyst dosage) contributing to efficiency discrepancies .
Q. What advanced methodologies are recommended for optimizing this compound formulations to enhance dissolution rates?
- Methodological Answer :
- Experimental Design : Use a D-optimal mixture design to optimize excipient ratios (e.g., Gelucire®44/14 and Soluplus®) and predict dissolution profiles .
- Characterization : Conduct DSC and Raman spectroscopy to confirm polymorphic stability (form III) and absence of drug-excipient interactions post-storage .
- Permeability Testing : Apply PAMPA assays to verify that formulation changes do not compromise intestinal absorption .
Q. How can researchers integrate computational and experimental approaches to study this compound's degradation mechanisms?
- Methodological Answer :
DFT Modeling : Calculate bond dissociation energies (BDEs) for this compound to predict reactive sites for oxidation or hydrolysis .
Experimental Validation : Compare computational predictions with LC-HRMS data on degradation byproducts (e.g., quinones or epoxides) .
Kinetic Modeling : Use pseudo-first-order kinetics to align computational activation energies with experimental rate constants .
Q. What strategies ensure long-term stability in this compound formulation studies?
- Methodological Answer :
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor dissolution rates, polymorphic transitions, and excipient compatibility .
- Statistical Shelf-Life Prediction : Apply Arrhenius equations to extrapolate degradation rates from accelerated conditions to real-time storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
